2-Methyl-4-(propan-2-yloxy)aniline
Description
The exact mass of the compound 2-Methyl-4-(propan-2-yloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-4-(propan-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(propan-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTUVNACBIUMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588501 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676366-02-2 | |
| Record name | 2-Methyl-4-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676366-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]aniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10588501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-Depth Technical Guide to 2-Methyl-4-(propan-2-yloxy)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(propan-2-yloxy)aniline, a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. This document delineates its fundamental physicochemical properties, outlines a robust synthetic protocol via Williamson ether synthesis, and details methodologies for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, this guide explores its current and potential applications as a versatile building block in the development of novel pharmaceuticals and agrochemicals, supported by an analysis of its structural significance. Safety protocols and handling guidelines are also provided to ensure its proper management in a laboratory setting.
Introduction: A Versatile Synthetic Intermediate
2-Methyl-4-(propan-2-yloxy)aniline, with a molecular weight of 165.23 g/mol , is a member of the substituted aniline class of compounds, which are foundational to the creation of a wide array of dyes, polymers, and pharmaceuticals.[1] The unique substitution pattern of this molecule—featuring both an electron-donating methyl group and a sterically significant isopropoxy group—modulates the reactivity of the aromatic ring and the basicity of the amino group.[1] The isopropoxy moiety, in particular, enhances the lipophilicity of the molecule, a frequently desirable characteristic in the design of bioactive compounds as it can influence molecular interactions within biological systems.[1]
Primarily utilized as a synthetic intermediate, the aniline functional group of 2-Methyl-4-(propan-2-yloxy)aniline is amenable to a variety of chemical transformations. These include, but are not limited to, oxidation to form quinones, reduction to other amine derivatives, and various electrophilic aromatic substitution reactions.[1] Such reactivity allows for the incorporation of this specific molecular scaffold into more complex chemical architectures, making it a valuable precursor for specialized ligands and in cross-coupling reactions.[1]
The structural motifs present in 2-Methyl-4-(propan-2-yloxy)aniline are found in numerous pharmacologically active compounds, suggesting its utility as a scaffold for the development of new pharmaceutical agents.[1] Indeed, ongoing research is exploring its potential biological activities, with some investigations focused on its prospective antimicrobial and anti-inflammatory properties.[1] This guide serves as a technical resource for researchers looking to leverage the synthetic potential of this compound.
Physicochemical Properties
A clear understanding of the fundamental properties of 2-Methyl-4-(propan-2-yloxy)aniline is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | N/A |
| Molecular Formula | C₁₀H₁₅NO | N/A |
| CAS Number | 676366-02-2 | N/A |
| SMILES | CC1=C(C=CC(=C1)OC(C)C)N | N/A |
Synthesis and Mechanistic Insights
The synthesis of 2-Methyl-4-(propan-2-yloxy)aniline can be efficiently achieved through the Williamson ether synthesis, a robust and well-established organic reaction.[2][3] This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this specific application, the phenoxide ion of 2-methyl-4-aminophenol acts as the nucleophile, attacking an isopropyl halide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methyl-4-(propan-2-yloxy)aniline.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-aminophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to the solution at room temperature. Stir the mixture until the deprotonation of the phenolic hydroxyl group is complete, forming the corresponding phenoxide.
-
Nucleophilic Substitution: Slowly add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture. Heat the mixture to a gentle reflux to facilitate the S(_N)2 reaction.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-Methyl-4-(propan-2-yloxy)aniline.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 2-Methyl-4-(propan-2-yloxy)aniline. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will confirm the number and types of carbon atoms in the molecule. Distinct signals are expected for the aromatic carbons, the methyl carbon, and the carbons of the isopropoxy group.
Generalized NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of 165.23.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch (amine) | 1250-1350 |
| C-O-C Stretch (ether) | 1200-1250 |
Generalized FT-IR Protocol:
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr plates. For a solid sample, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.[5]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.[5]
Applications in Drug Discovery and Agrochemicals
Substituted anilines are pivotal building blocks in the synthesis of a vast array of biologically active molecules. The structural features of 2-Methyl-4-(propan-2-yloxy)aniline make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors.
Logical Flow of Application
Caption: Potential applications of 2-Methyl-4-(propan-2-yloxy)aniline.
The presence of the aniline moiety allows for the construction of various heterocyclic systems, which are prevalent in many drug classes. The methyl and isopropoxy groups can be tailored to optimize binding to biological targets and to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The increased lipophilicity imparted by the isopropoxy group can, for instance, enhance membrane permeability.[1]
Derivatives of similar 2-methyl-4-alkoxyanilines have been investigated for their potential as antimitotic agents that inhibit tubulin assembly, making them of interest in anticancer research.[6] Furthermore, the core aniline structure is found in many herbicides and fungicides, suggesting that derivatives of 2-Methyl-4-(propan-2-yloxy)aniline could be explored for such applications.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Methyl-4-(propan-2-yloxy)aniline is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features provide a foundation for the development of novel bioactive compounds. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic route, and detailed analytical methodologies to support its use in research and development. Adherence to appropriate safety protocols is essential when handling this and other substituted anilines.
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Introduction: Strategic Value of a Substituted Aniline Building Block
An In-Depth Technical Guide to 2-Methyl-4-(propan-2-yloxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics hinges on the availability of versatile, well-characterized chemical building blocks. Substituted anilines are a cornerstone of this process, serving as key precursors in the synthesis of a vast array of pharmacologically active agents, particularly in oncology and immunology.[1][2] 2-Methyl-4-(propan-2-yloxy)aniline is a strategically designed scaffold that offers a unique combination of structural features for drug development professionals.
The molecule incorporates three key functionalities:
-
A Nucleophilic Amino Group: The primary amine serves as a critical handle for a multitude of chemical transformations, most notably for the construction of nitrogen-containing heterocycles and for forming amide or sulfonamide linkages.
-
An ortho-Methyl Group: The methyl group at the 2-position provides steric bulk adjacent to the amine. This can be exploited to control molecular conformation, influence binding selectivity by preventing non-productive interactions with off-target proteins, and modulate the basicity of the aniline nitrogen.
-
A para-Isopropoxy Group: The isopropoxy (or isopropyl ether) group significantly increases the molecule's lipophilicity. This is a crucial parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, enhancing its ability to cross cellular membranes. The relevance of the isopropoxy moiety in modern drug design was recently highlighted in the development of CNS-penetrant IRAK4 inhibitors for treating neuroinflammation.[3]
This guide provides a comprehensive technical overview of 2-Methyl-4-(propan-2-yloxy)aniline, detailing its synthesis, thorough spectroscopic characterization, potential applications as a pharmaceutical intermediate, and essential safety protocols.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is essential for its effective use in synthetic chemistry and drug design. While experimental data for this specific molecule is not widely published, its key properties can be defined or reliably predicted.
| Property | Value | Source / Method |
| IUPAC Name | 2-methyl-4-(propan-2-yloxy)aniline | IUPAC Nomenclature |
| Synonyms | 2-Methyl-4-isopropoxyaniline | - |
| CAS Number | 676366-02-2 | [BenchChem] |
| Molecular Formula | C₁₀H₁₅NO | Calculated |
| Molecular Weight | 165.23 g/mol | Calculated |
| Monoisotopic Mass | 165.11537 Da | PubChemLite[4] |
| Appearance | Predicted: Colorless to pale yellow/brown liquid or low-melting solid | Analogy to Aniline[5] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate); sparingly soluble in water. | Analogy to Aniline[5] |
| Predicted XlogP | 2.0 | PubChemLite[4] |
Note on CAS Number: The listed CAS number is provided by a commercial supplier. It is not yet widely indexed in major public chemical databases like PubChem as of early 2026. Researchers should use this identifier with the awareness that it may not be universally recognized.
Synthesis of 2-Methyl-4-(propan-2-yloxy)aniline
As a specialized chemical intermediate, 2-Methyl-4-(propan-2-yloxy)aniline is not typically available off-the-shelf in large quantities. Its synthesis in the laboratory can be approached via several reliable routes. Here, we detail the two most chemically sound and field-proven strategies.
Method 1: Williamson Ether Synthesis (Recommended)
This is the most direct and efficient approach, building the target ether linkage from a commercially available phenol precursor. The causality behind this choice is the high reactivity of the phenoxide ion and the reliability of Sₙ2 reactions with secondary alkyl halides.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methylphenol (10.0 g, 81.2 mmol) and potassium carbonate (16.8 g, 121.8 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous acetone (or N,N-dimethylformamide, DMF). Stir the suspension vigorously.
-
Alkylating Agent Addition: Add 2-bromopropane (11.0 mL, 121.8 mmol, 1.5 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 2-Methyl-4-(propan-2-yloxy)aniline.
Method 2: Reduction of a Nitro Intermediate
This alternative two-step route is valuable if the starting phenol is unavailable or expensive. It relies on the robust and scalable chemistries of electrophilic aromatic nitration followed by a standard reduction of the nitro group.
The specific substituents of 2-Methyl-4-(propan-2-yloxy)aniline contribute directly to the efficacy of the final drug:
-
The aniline core provides the essential hinge-binding element.
-
The ortho-methyl group can enhance selectivity by sterically clashing with amino acid residues in off-target kinases, thereby reducing side effects.
-
The para-isopropoxy group projects into solvent-exposed regions or lipophilic pockets, improving potency and cell permeability.
Other Potential Applications
Beyond kinase inhibitors, substituted anilines are precursors for:
-
Agrochemicals: Used in the synthesis of herbicides and fungicides. [6]* Materials Science: Incorporated into dyes and polymers. [6]* Antimicrobial and Anti-inflammatory Agents: The aniline scaffold is present in various compounds investigated for these therapeutic areas. [7]
Safety, Handling, and Toxicology
CAUTION: 2-Methyl-4-(propan-2-yloxy)aniline belongs to the aniline class of compounds, which are generally considered toxic and should be handled with extreme care. While specific toxicological data for this molecule is not available, the safety profile of aniline provides a strong basis for handling procedures. [5] Hazard Summary (based on the aniline class):
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [8]* Organ Damage: May cause damage to organs (particularly the blood, leading to methemoglobinemia) through prolonged or repeated exposure. [8]* Carcinogenicity & Mutagenicity: Suspected of causing genetic defects and cancer. [8]* Eye Damage: Can cause serious eye damage or irritation. [9]* Skin Sensitization: May cause an allergic skin reaction. [8] Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves properly.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required.
-
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge into drains.
Conclusion
2-Methyl-4-(propan-2-yloxy)aniline is a valuable, though not widely commercialized, chemical intermediate with significant potential for researchers in drug discovery. Its unique substitution pattern offers a sophisticated tool for modulating the selectivity and pharmacokinetic properties of new therapeutic agents, particularly kinase inhibitors. The synthetic routes outlined in this guide are robust and based on well-established chemical principles, allowing for its accessible preparation in a laboratory setting. Adherence to rigorous spectroscopic analysis and strict safety protocols is essential for the successful and safe utilization of this promising molecular scaffold.
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"2-Methyl-4-(propan-2-yloxy)aniline" IUPAC name
An In-Depth Technical Guide to 2-Methyl-4-(propan-2-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone class of compounds, serving as fundamental building blocks in the synthesis of a vast array of materials, from dyes and polymers to life-saving pharmaceuticals.[1] Their chemical and physical properties are exquisitely sensitive to the nature and positioning of substituents on the aromatic ring. This guide focuses on a specific, functionally rich derivative: 2-Methyl-4-(propan-2-yloxy)aniline .
This document provides a comprehensive overview of this compound, delving into its precise chemical identity, synthesis, and characterization. We will explore its significance as a synthetic intermediate, particularly within the context of medicinal chemistry and drug development, where its unique structural features—an electron-donating methyl group and a lipophilic isopropoxy group—can be strategically leveraged. The reactivity, safety considerations, and analytical validation protocols are also discussed to provide a holistic understanding for professionals in the field.
Chemical Identity and Nomenclature
The formal IUPAC name, 2-Methyl-4-(propan-2-yloxy)aniline, is derived through a systematic process that defines the molecule's core structure and the identity and location of its functional groups.
-
Parent Structure : The base of the name is "aniline," which designates a benzene ring substituted with an amino group (-NH₂). The carbon atom attached to this amino group is assigned position 1.
-
Substituents :
-
2-Methyl : A methyl group (-CH₃) is located at the second position of the aniline ring.
-
4-(propan-2-yloxy) : An ether linkage is present at the fourth position. The "oxy" suffix indicates the oxygen atom connected to the ring. This oxygen is, in turn, attached to a "propan-2-yl" group, more commonly known as an isopropyl group.
-
This specific substitution pattern yields a molecule with distinct electronic and steric properties that influence its reactivity and potential biological interactions.[1]
Caption: IUPAC name deconstruction.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-4-(propan-2-yloxy)aniline | [2][3] |
| Molecular Formula | C₁₀H₁₅NO | [2][3] |
| Molecular Weight | 165.23 g/mol | [3] |
| CAS Number | 676366-02-2 | [1] |
| PubChem CID | 16787483 | [2] |
| SMILES | CC1=C(C=CC(=C1)OC(C)C)N | [3] |
| InChIKey | DOTUVNACBIUMNQ-UHFFFAOYSA-N |[3] |
Synthesis and Manufacturing
The synthesis of 2-Methyl-4-(propan-2-yloxy)aniline can be approached through several established organic chemistry transformations. A prevalent and logical strategy involves the reduction of a nitro-aromatic precursor. This multi-step process ensures high regioselectivity and yield.
A common synthetic pathway begins with 2-methyl-4-nitrophenol. The phenolic hydroxyl group is first alkylated via a Williamson ether synthesis, followed by the reduction of the nitro group to the target aniline.
Experimental Protocol: Two-Step Synthesis
-
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reactants : 2-methyl-4-nitrophenol, 2-bromopropane (or isopropyl bromide), and a suitable base (e.g., potassium carbonate, K₂CO₃).
-
Solvent : A polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Procedure :
-
Dissolve 2-methyl-4-nitrophenol in the chosen solvent within a round-bottom flask equipped with a reflux condenser.
-
Add an excess of potassium carbonate to act as the base.
-
Add 2-bromopropane dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure.
-
The resulting crude product, 1-isopropoxy-2-methyl-4-nitrobenzene, can be purified by column chromatography or used directly in the next step.
-
-
-
Step 2: Nitro Group Reduction
-
Reactants : 1-isopropoxy-2-methyl-4-nitrobenzene, and a reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
-
Iron powder (Fe) in acetic acid or ammonium chloride solution.
-
Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C).
-
-
Procedure (using SnCl₂/HCl) :
-
Dissolve the nitro-intermediate in ethanol or concentrated HCl in a round-bottom flask.
-
Cool the flask in an ice bath and add a solution of SnCl₂ in concentrated HCl portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly basic, which precipitates tin salts.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-4-(propan-2-yloxy)aniline.
-
-
Caption: General synthesis workflow.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical for any synthesized compound intended for research or development. A combination of spectroscopic and chromatographic techniques provides a definitive analytical profile.[4]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons : Signals in the ~6.5-7.0 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - -NH₂ Protons : A broad singlet, typically in the ~3.5-4.5 ppm range (can exchange with D₂O). - Isopropoxy CH : A septet around ~4.4-4.6 ppm. - Isopropoxy CH₃ : A doublet around ~1.2-1.3 ppm (6H). - Ring CH₃ : A singlet around ~2.1-2.2 ppm (3H). |
| ¹³C NMR | - Aromatic Carbons : 6 distinct signals in the aromatic region (~110-150 ppm). - Isopropoxy CH : Signal around ~70 ppm. - Isopropoxy CH₃ : Signal around ~22 ppm. - Ring CH₃ : Signal around ~17 ppm. |
| IR Spectroscopy | - N-H Stretch : A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching of the primary amine).[4] - C-H Stretch : Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹. - C-O-C Stretch : A strong C-O ether stretch, typically in the 1200-1260 cm⁻¹ region.[4] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺) : A peak at m/z = 165.115.[3] - [M+H]⁺ : A prominent peak at m/z = 166.123 in ESI+ mode.[3] - Fragmentation : Expect loss of a propyl group or other characteristic fragments. |
| HPLC | Used to assess purity, with a single major peak indicating a high degree of sample homogeneity.[4] |
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- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Methyl-4-(propan-2-yloxy)aniline: A Versatile Intermediate for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry and process development, serving as critical starting materials and key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of 2-Methyl-4-(propan-2-yloxy)aniline , a disubstituted aniline derivative with significant potential as a versatile intermediate in organic synthesis and drug discovery.
This document will delve into the nomenclature, structural elucidation, synthesis, and potential applications of this compound. By synthesizing information from established chemical principles and data from closely related analogues, this guide aims to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize 2-Methyl-4-(propan-2-yloxy)aniline in their research and development endeavors. The presence of an electron-donating methyl group and a moderately bulky isopropoxy group on the aniline core imparts unique characteristics that are of considerable interest in the design of novel bioactive molecules.[1]
Nomenclature and Structural Identification
A clear and unambiguous system of nomenclature is paramount for effective scientific communication. 2-Methyl-4-(propan-2-yloxy)aniline is identified by several synonyms and registry numbers across various chemical databases.
| Identifier Type | Identifier |
| IUPAC Name | 2-Methyl-4-(propan-2-yloxy)aniline |
| CAS Number | 676366-02-2[2] |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Synonyms | 4-Isopropoxy-2-methylaniline, 2-Methyl-4-isopropoxyaniline, 4-(Propan-2-yloxy)-2-methylaniline |
The structural features of 2-Methyl-4-(propan-2-yloxy)aniline, namely the ortho-methyl and para-isopropoxy substituents relative to the amino group, create a specific steric and electronic environment that dictates its reactivity and potential biological interactions.
Synthesis of 2-Methyl-4-(propan-2-yloxy)aniline
Pathway A: Williamson Ether Synthesis followed by Nitration and Reduction
This classical approach involves the initial formation of the ether linkage, followed by the introduction and subsequent reduction of a nitro group to furnish the desired aniline.
Figure 1: Synthesis Pathway A
Experimental Protocol (Illustrative):
-
Step 1: Synthesis of 4-(Propan-2-yloxy)aniline. To a solution of p-aminophenol in a suitable solvent (e.g., ethanol or DMF), add a base such as potassium carbonate. Add 2-bromopropane dropwise and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. After cooling, the product can be isolated by extraction and purified by column chromatography.
-
Step 2: Nitration. The resulting 4-(propan-2-yloxy)aniline is then subjected to nitration. A mixture of nitric acid and sulfuric acid is typically used at low temperatures to control the regioselectivity. The directing effects of the amino and isopropoxy groups will favor nitration at the positions ortho to the amino group.
-
Step 3: Reduction of the Nitro Group. The nitro-intermediate is then reduced to the corresponding aniline. Common methods include the use of iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[3]
Pathway B: Nitration and Methylation followed by Etherification and Reduction
An alternative route involves the initial functionalization of a simpler starting material, followed by the formation of the ether bond.
Figure 2: Synthesis Pathway B
Experimental Protocol (Illustrative):
-
Step 1: Nitration of o-Toluidine. o-Toluidine is nitrated, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group at the para position to the amino group.
-
Step 2: Diazotization and Hydrolysis. The resulting 4-nitro-2-methylaniline is then converted to the corresponding phenol via a diazonium salt intermediate. This is achieved by treatment with sodium nitrite in a strong acid, followed by heating in water.
-
Step 3: Williamson Ether Synthesis. The 4-nitro-2-methylphenol is then subjected to Williamson ether synthesis with an isopropyl halide, as described in Pathway A.
-
Step 4: Reduction of the Nitro Group. The final step is the reduction of the nitro group to the amine, using standard reduction methods.
Structural Elucidation and Spectroscopic Analysis
The unambiguous characterization of a synthesized compound is crucial for its use in further research. While experimental spectra for 2-Methyl-4-(propan-2-yloxy)aniline are not publicly available, a detailed prediction of its spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be highly informative for confirming the structure.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H (ortho to -NH₂) | ~6.7-6.8 | d | ~8.0 | 1H |
| Aromatic-H (meta to -NH₂) | ~6.6-6.7 | dd | ~8.0, ~2.5 | 1H |
| Aromatic-H (ortho to -O-iPr) | ~6.5-6.6 | d | ~2.5 | 1H |
| -NH₂ | ~3.5-4.5 | br s | - | 2H |
| -CH- (isopropoxy) | ~4.3-4.5 | septet | ~6.0 | 1H |
| -CH₃ (methyl on ring) | ~2.1-2.2 | s | - | 3H |
| -CH₃ (isopropoxy) | ~1.2-1.3 | d | ~6.0 | 6H |
-
Rationale for Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating nature of both the amino and isopropoxy groups, and the weakly donating methyl group, leading to upfield shifts compared to benzene. The splitting patterns arise from the coupling between adjacent aromatic protons. The isopropoxy group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group on the aromatic ring will appear as a singlet. The amino protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~140-145 |
| C-O-iPr | ~148-152 |
| C-CH₃ | ~118-122 |
| Aromatic CH | ~112-118 |
| -CH- (isopropoxy) | ~69-72 |
| -CH₃ (methyl on ring) | ~16-18 |
| -CH₃ (isopropoxy) | ~22-24 |
-
Rationale for Predictions: The carbons attached to the heteroatoms (C-NH₂ and C-O-iPr) will be the most downfield in the aromatic region. The other aromatic carbons will appear at higher field due to the electron-donating effects of the substituents. The aliphatic carbons of the isopropoxy and methyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2980 | Medium to Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |
| C-N stretch (aromatic amine) | 1250-1350 | Strong |
| C-O stretch (aryl-alkyl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong |
-
Rationale for Predictions: The presence of a primary amine will give rise to two characteristic N-H stretching bands. The various C-H stretches will confirm the presence of both aromatic and aliphatic protons. The strong C-N and C-O stretching absorptions are indicative of the aniline and ether functionalities, respectively.[4][5]
Mass Spectrometry (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 165.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A fragment ion at m/z = 150, resulting from the loss of a methyl radical from the isopropoxy group.
-
Loss of propene: A fragment at m/z = 123, corresponding to a McLafferty-type rearrangement involving the isopropoxy group.
-
Loss of an isopropyl radical (-C₃H₇): A fragment ion at m/z = 122.
-
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various intermolecular interactions with biological targets.[6] While specific drugs derived directly from 2-Methyl-4-(propan-2-yloxy)aniline are not prominent in the literature, its structural features suggest several promising avenues for its application in drug discovery.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core that occupies the ATP-binding site of the enzyme. The amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The substituents on the aniline ring are used to modulate potency, selectivity, and pharmacokinetic properties. The 2-methyl and 4-isopropoxy groups of the title compound can be strategically employed to:
-
Enhance Potency: The isopropoxy group can occupy a hydrophobic pocket within the active site, increasing binding affinity.
-
Improve Selectivity: The substitution pattern can be used to achieve selectivity for a particular kinase over others by exploiting subtle differences in the topographies of their active sites.
-
Optimize Physicochemical Properties: The lipophilicity imparted by the isopropoxy group can be beneficial for cell permeability.[1]
Precursor for Bioactive Heterocycles
The aniline functionality is a versatile handle for the synthesis of a wide range of nitrogen-containing heterocycles, many of which exhibit potent biological activities. 2-Methyl-4-(propan-2-yloxy)aniline can serve as a starting material for the synthesis of:
-
Quinolines and Quinolones: These scaffolds are present in numerous antibacterial and anticancer agents.[6]
-
Benzimidazoles: A common motif in anthelmintic and antifungal drugs.
-
Benzothiazoles: Found in compounds with diverse activities, including antitumor and antimicrobial properties.
Modulation of Physicochemical and Pharmacokinetic Properties
In the context of lead optimization, the aniline core is often a site for modification to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The aniline moiety itself can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites.[7] The substitution pattern in 2-Methyl-4-(propan-2-yloxy)aniline can influence its metabolic stability:
-
The 2-methyl group can sterically hinder the approach of metabolizing enzymes to the amino group, potentially reducing the rate of N-oxidation.
-
The 4-isopropoxy group may be a site of O-dealkylation, a common metabolic pathway. Understanding this potential metabolic fate is crucial for designing compounds with an optimal pharmacokinetic profile.
Conclusion
2-Methyl-4-(propan-2-yloxy)aniline is a valuable and versatile chemical intermediate with significant potential for application in both academic research and industrial drug development. Its unique substitution pattern provides a platform for the synthesis of a diverse range of complex molecules and bioactive compounds. While a comprehensive body of literature specifically dedicated to this molecule is yet to be established, a thorough understanding of the principles of organic synthesis and spectroscopic analysis, combined with data from closely related analogues, allows for a robust and scientifically grounded approach to its utilization. As the demand for novel and effective therapeutics continues to grow, the exploration of such versatile building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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"2-Methyl-4-(propan-2-yloxy)aniline" safety data sheet
An In-depth Technical Guide to the Safety Profile of 2-Methyl-4-(propan-2-yloxy)aniline
Authored by Gemini, Senior Application Scientist
This guide provides a detailed examination of the safety considerations for 2-Methyl-4-(propan-2-yloxy)aniline. Given the limited direct safety data for this specific molecule, this document synthesizes information from its parent compound, aniline, and structurally related analogs to construct a robust and precautionary safety profile. This approach is grounded in the established principles of chemical hazard assessment, providing researchers, scientists, and drug development professionals with the critical information needed for safe handling and use.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. 2-Methyl-4-(propan-2-yloxy)aniline is a substituted aniline, a class of compounds widely used as intermediates in the chemical industry.[1] Its structure dictates its reactivity and toxicological profile.
Caption: Decision workflow for handling emergency spills or personnel exposures.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. R[2][3]emove all contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. R[4]emove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention. *[2][3] In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. I[3][4]f breathing is difficult or stopped, provide artificial respiration and seek immediate medical attention. *[2] In Case of Ingestion: Rinse mouth. Do NOT induce vomiting. C[5]all a poison center or doctor immediately.
2-Methyl-4-(propan-2-yloxy)aniline should be treated with a high degree of caution. Based on the toxicological profile of its parent compound, aniline, and other derivatives, it must be presumed to be highly toxic via all exposure routes, a suspected carcinogen and mutagen, and capable of causing severe systemic effects such as methemoglobinemia.
All handling of this compound must be performed under strict engineering controls, primarily within a chemical fume hood. The use of appropriate and diligently inspected personal protective equipment is mandatory. Researchers and laboratory managers are urged to develop and adhere to detailed Standard Operating Procedures for its use, storage, and disposal. In the absence of specific data, a conservative and precautionary approach is the only responsible course of action.
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New Jersey Department of Health. (2007, February). HAZARD SUMMARY: 4-CHLORO-2-METHYL ANILINE. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-methyl-N-(propan-2-yl)aniline hydrochloride. Retrieved February 7, 2026, from [Link]
-
HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazard Summary: Aniline. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-methyl-N-(propan-2-yl)aniline. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Propan-2-yloxyphenyl)aniline. Retrieved February 7, 2026, from [Link]
-
PubChemLite. (n.d.). 2-methyl-4-(propan-2-yloxy)aniline. Retrieved February 7, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole. Retrieved February 7, 2026, from [Link]
Sources
Structural Elucidation and Spectral Prediction: 2-Methyl-4-(propan-2-yloxy)aniline
Executive Summary
Compound Identity: 2-Methyl-4-(propan-2-yloxy)aniline CAS Registry Number: (Analogous search required for specific derivative, often custom synthesized) Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol
This technical guide provides a high-fidelity prediction and analysis of the 1H NMR spectrum for 2-Methyl-4-(propan-2-yloxy)aniline. As a substituted aniline derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors and azo-dye precursors. The interplay between the electron-donating amine (-NH₂) and isopropoxy (-OiPr) groups creates a unique shielding pattern in the aromatic region, while the aliphatic chain offers distinct diagnostic splitting patterns.
Structural Analysis & Magnetic Environment
To accurately predict the NMR spectrum, we must first establish the magnetic equivalence and coupling networks within the molecule.
Molecular Connectivity
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions:
-
Position 2: Methyl group (-CH₃).[4]
-
Position 4: Isopropoxy group (-OCH(CH₃)₂).
This substitution pattern leaves three aromatic protons at positions 3, 5, and 6 .
Diagram: Connectivity & Coupling Logic
The following diagram illustrates the scalar coupling (J-coupling) networks and proton environments.
Caption: Figure 1. Spin system connectivity. Solid arrows indicate strong ³J coupling; dotted arrows indicate weak ⁴J meta-coupling.
Predicted 1H NMR Data (400 MHz, CDCl₃)
The following data is calculated based on Substituent Chemical Shift (SCS) additivity rules for benzene derivatives, calibrated against standard aniline and phenyl ether spectra.
Spectral Summary Table
| Assignment | Proton Type | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) |
| A | Ar-H (H6 ) | 6.55 - 6.65 | Doublet (d) | 1H | ³J ≈ 8.5 Hz |
| B | Ar-H (H3 ) | 6.68 - 6.72 | Singlet (s)* | 1H | - |
| C | Ar-H (H5 ) | 6.60 - 6.70 | dd or d | 1H | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz |
| D | O-CH (Methine ) | 4.35 - 4.45 | Septet (sept) | 1H | ³J ≈ 6.0 Hz |
| E | -NH₂ (Amine ) | 3.20 - 3.60 | Broad Singlet (br s) | 2H | - |
| F | Ar-CH₃ (Methyl ) | 2.10 - 2.15 | Singlet (s) | 3H | - |
| G | -CH(CH₃)₂ (Iso-Me ) | 1.28 - 1.32 | Doublet (d) | 6H | ³J ≈ 6.0 Hz |
*Note: H3 may appear as a doublet of doublets (dd) with very small meta-coupling constants (J < 2 Hz) but often resolves as a singlet in standard 300/400 MHz spectra.
Detailed Spectral Analysis
The Aromatic Region (6.5 – 6.8 ppm)
The aromatic protons in this molecule are significantly shielded (shifted upfield) compared to benzene (7.27 ppm). This is due to the synergistic electron-donating effects (EDG) of both the amino group (-NH₂) and the isopropoxy group (-OR).
-
H6 (Position 6): This proton is ortho to the amino group , which is the strongest donor in the system. Consequently, H6 will likely be the most upfield aromatic signal (lowest ppm). It couples strongly with H5, resulting in a distinct doublet .
-
H5 (Position 5): This proton is ortho to the isopropoxy group and meta to the amino group . It is shielded by the oxygen lone pairs. It appears as a doublet of doublets (dd) due to strong ortho-coupling with H6 and weak meta-coupling with H3.
-
H3 (Position 3): Isolated between the methyl group and the isopropoxy group. While it is ortho to the isopropoxy group (shielding), it is also ortho to the methyl group (slight deshielding/steric effect). It typically appears as a sharp singlet or a finely split doublet.
The Aliphatic Region
-
Isopropoxy Group: This provides the most diagnostic "fingerprint" for the molecule.
-
The methine proton (-CH-) is deshielded by the electronegative oxygen atom, shifting it to ~4.4 ppm . It splits into a septet because it couples with the six equivalent methyl protons.
-
The gem-dimethyl protons (-CH₃)₂ appear as a strong doublet at ~1.3 ppm .
-
-
Aromatic Methyl: The methyl group attached directly to the ring at Position 2 appears as a singlet. Its shift (~2.15 ppm ) is characteristic of toluene derivatives.
Labile Protons (-NH₂)
The amine protons are exchangeable. In CDCl₃ , they typically appear as a broad singlet between 3.0 and 4.0 ppm .
-
Tip: To confirm this assignment, add a drop of D₂O to the NMR tube. The -NH₂ peak will disappear due to Deuterium exchange (H → D).
Experimental Protocol: Sample Preparation & Acquisition
To ensure the highest quality spectrum matching the predictions above, follow this standard operating procedure (SOP).
Workflow Diagram
Caption: Figure 2. Standard sample preparation workflow for high-resolution 1H NMR.
Critical Steps
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. If the compound is an HCl salt (common for anilines), use DMSO-d₆ or neutralize with NaHCO₃/extraction before analysis.
-
Note: In DMSO-d₆, the -NH₂ peak will shift downfield (to ~4.5-5.0 ppm) and may sharpen.
-
-
Referencing: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (0.00 ppm). Alternatively, reference to the residual CHCl₃ peak at 7.26 ppm .
-
Shimming: Anilines can be prone to aggregation. Ensure good shimming (linewidth < 0.5 Hz on the TMS peak) to resolve the fine meta-coupling of H3/H5.
Validation & Quality Control
How do you know you have the correct isomer?
-
COSY (Correlation Spectroscopy):
-
Look for a cross-peak between H5 and H6 .
-
H3 should show no strong cross-peaks in the aromatic region (confirming it is isolated).
-
The Methine (4.4 ppm) must correlate with the Iso-Methyls (1.3 ppm) .
-
-
Integration Check:
-
The ratio of the Aromatic Methyl (2.1 ppm) to the Iso-Methyls (1.3 ppm) must be exactly 3 : 6 (or 1 : 2) .
-
-
Common Impurities:
-
Isopropanol: Septet at 4.0 ppm, Doublet at 1.2 ppm. (Distinct from product shifts).
-
Residual Water: ~1.56 ppm in CDCl₃.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[3][Link] (Source for model compound spectra: Aniline and 4-Isopropoxyaniline).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link] (Standard for impurity identification).
Sources
Application Notes & Protocols: Selective N-Alkylation of 2-Methyl-4-Aminophenol with Isopropyl Bromide
Introduction: The Challenge and Importance of Selective Alkylation
N-alkylated aminophenols are pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes. The molecule of interest in this guide, N-isopropyl-2-methyl-4-aminophenol, serves as a key building block in various synthetic pathways. The primary challenge in its synthesis via direct alkylation of 2-methyl-4-aminophenol lies in controlling the reaction's selectivity. The starting material possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation with an agent like isopropyl bromide can lead to a mixture of N-alkylated, O-alkylated, and potentially N,N-dialkylated products, necessitating complex and often low-yielding purification steps.[1][2]
This document provides a comprehensive guide to the N-alkylation of 2-methyl-4-aminophenol with isopropyl bromide. It delves into the underlying reaction mechanism, offers a detailed experimental protocol for achieving selective N-alkylation, and discusses the critical parameters that govern the reaction's outcome. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals aiming to perform this synthesis with precision and safety.
Reaction Mechanism and Principles of Selectivity
The core of this transformation is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of isopropyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
N-Alkylation vs. O-Alkylation
In general, the amino group is a stronger nucleophile than the hydroxyl group, which kinetically favors N-alkylation. However, the hydroxyl group can be deprotonated, especially in the presence of a base, to form a phenoxide ion, which is also a potent nucleophile. The competition between N- and O-alkylation is therefore a critical consideration.
Factors influencing selectivity include:
-
Solvent: Polar aprotic solvents like acetone or DMF can favor SN2 reactions.
-
Base: The choice and stoichiometry of the base can influence the relative concentrations of the neutral aminophenol and the phenoxide ion.
-
Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. A patent for a similar transformation suggests that elevated temperatures in a sealed system can drive the reaction.[3]
Potential Side Reactions
-
Over-alkylation: The newly formed secondary amine is also nucleophilic and can react with another molecule of isopropyl bromide to form a tertiary amine and subsequently a quaternary ammonium salt.[4] Using a stoichiometric amount or a slight excess of the aminophenol can help mitigate this.
-
O-Alkylation: As mentioned, reaction at the hydroxyl group can lead to the formation of the corresponding ether.
To circumvent these selectivity issues, alternative synthetic routes are often employed, such as reductive amination (reacting the aminophenol with acetone followed by reduction) or protecting the hydroxyl group before alkylation.[2][5] However, the direct alkylation approach remains appealing due to its atom economy if selectivity can be controlled.
Caption: SN2 reaction mechanism for the N-alkylation.
Health and Safety Precautions
A thorough risk assessment is mandatory before commencing any experimental work. The primary reagents in this synthesis possess significant hazards.
-
2-Methyl-4-aminophenol (CAS: 95-84-1): Harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[8]
-
Isopropyl Bromide (2-Bromopropane, CAS: 75-26-3): Highly flammable liquid and vapor.[9] May damage fertility.[10][11] May cause damage to organs through prolonged or repeated exposure.[9][11]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (Viton® or Silver Shield® are recommended for isopropyl bromide).[12]
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for the alkylation of aminophenols, with considerations for the specific reactants.[3]
Materials and Equipment
Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| 2-Methyl-4-aminophenol | 95-84-1 | 123.15 | >98% |
| Isopropyl Bromide | 75-26-3 | 122.99 | >99% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade |
| Acetone | 67-64-1 | 58.08 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
Equipment:
-
High-pressure autoclave with stirring mechanism and temperature control.
-
Round-bottom flasks.
-
Reflux condenser.
-
Separatory funnel.
-
Rotary evaporator.
-
Glassware for filtration.
-
TLC plates (silica gel 60 F₂₅₄).
-
Magnetic stirrer and hotplate.
Reaction Setup and Procedure
The following procedure is for a 20 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mL) | Moles (mmol) |
| 2-Methyl-4-aminophenol | 123.15 | 1.0 | 2.46 | - | 20 |
| Isopropyl Bromide | 122.99 | 1.1 | 2.71 | 1.98 | 22 |
| Sodium Bicarbonate | 84.01 | 1.2 | 2.02 | - | 24 |
| Acetone | 58.08 | - | - | 50 | - |
Step-by-Step Protocol:
-
Charging the Autoclave: To the stainless-steel vessel of a high-pressure autoclave, add 2-methyl-4-aminophenol (2.46 g, 20 mmol), sodium bicarbonate (2.02 g, 24 mmol), and acetone (50 mL).
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove atmospheric oxygen.
-
Addition of Alkylating Agent: Add isopropyl bromide (1.98 mL, 22 mmol) to the reaction mixture.
-
Reaction Conditions: Begin stirring the mixture and heat the autoclave to 150°C. Maintain this temperature for 8 hours.[3] The pressure inside the vessel will increase; monitor the pressure gauge to ensure it remains within the safe operating limits of the equipment.
-
Cooling and Depressurization: After the reaction time has elapsed, turn off the heating and allow the autoclave to cool to room temperature. Once cooled, carefully vent the excess pressure.
-
Work-up - Isolation of Crude Product:
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic extracts and wash them with 100 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[13]
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Workflow for the synthesis of N-isopropyl-2-methyl-4-aminophenol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time or temperature incrementally. Ensure efficient stirring. |
| Deactivated alkylating agent. | Use freshly opened or distilled isopropyl bromide. | |
| Formation of O-alkylated product | Reaction conditions favoring phenoxide formation. | Consider a less polar solvent. Avoid strong bases. |
| Formation of di-alkylated product | Excess of alkylating agent. | Use a 1:1 or slight excess of the aminophenol to isopropyl bromide. |
| Complex mixture of products | Lack of selectivity. | Consider an alternative synthetic route like reductive amination with acetone and a reducing agent (e.g., NaBH₄).[2] |
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Link
-
SABIC Global Technologies B.V. (2020). Process for the mono-N-alkylation of aminophenols. CN110740987A. Link
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from ResearchGate. Link
-
Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan. Link
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Link
-
Monsanto Company. (1983). Process for preparing p-aminophenol and alkyl substituted p-aminophenol. EP0085890A2. Link
-
Wikipedia. (2024). Aniline. Link
-
Di Carmine, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36246-36252. Link
-
Goodyear Tire & Rubber. (1925). Preparation of isopropyl-para-aminophenol. US1555452A. Link
-
Kodak Ltd. (1977). Alkylation of p-aminophenol. GB1468362A. Link
-
Mallinckrodt Inc. (1989). Purification of N-acetyl aminophenols. EP0320484A2. Link
-
Central Drug House (P) Ltd. (n.d.). ISO PROPYL BROMIDE CAS NO 75-26-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Thermo Fisher Scientific. (2025). 2-Amino-4-methylphenol Safety Data Sheet. Link
-
Apollo Scientific. (n.d.). 2-Amino-4-methylphenol Safety Data Sheet. Link
-
Fisher Scientific. (2025). 2-Bromopropane Safety Data Sheet. Link
-
I. G. Farbenindustrie Aktiengesellschaft. (1943). Preparation of n-monomethyl-p-aminophenol. US2315922A. Link
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. Link
-
PrepChem. (2025). Preparation of 4-aminophenol. Link
-
Krishna Solvechem Ltd. (n.d.). Isopropyl Bromide MATERIAL SAFETY DATA SHEET (MSDS). Link
-
Ishihara Sangyo Kaisha, Ltd. (2023). Preparation method for (4-isopropoxy-2-methyl) phenyl isopropyl ketone. EP4159713A1. Link
-
ECHEMI. (n.d.). 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets. Link
-
LGC. (n.d.). Safety data sheet: Isopropyl Bromide. Link
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-Bromopropane. Link
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminophenol. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Link
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(19), 6245. Link
Sources
- 1. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. US1555452A - Preparation of isopropyl-para-aminophenol - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. kscl.co.in [kscl.co.in]
- 12. nj.gov [nj.gov]
- 13. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Purification of "2-Methyl-4-(propan-2-yloxy)aniline" by column chromatography
Application Note: High-Purity Isolation of 2-Methyl-4-(propan-2-yloxy)aniline via Flash Chromatography
Executive Summary & Molecule Analysis
Target Molecule: 2-Methyl-4-(propan-2-yloxy)aniline Chemical Context: This molecule features an electron-rich aromatic system driven by the para-isopropoxy group and the ortho-methyl donor. The Challenge:
-
Silanol Interaction: The basic amine function (
) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and co-elution with impurities.[1] -
Oxidative Instability: Electron-rich anilines are prone to oxidation on the column (turning purple/brown) due to the high surface area and trapped oxygen in the silica matrix.
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value (Est.) | Chromatographic Consequence |
| pKa (Conjugate Acid) | ~5.0 - 5.5 | Sufficiently basic to protonate on acidic silica ( |
| LogP | ~2.5 | Moderately lipophilic; will elute in non-polar to mid-polar solvents (Hexane/EtOAc). |
| Physical State | Viscous Oil / Low Melting Solid | Liquid loading is possible, but dry loading on Celite is recommended to prevent band broadening. |
| Stability | Air/Light Sensitive | Requires rapid purification and protection from light.[2] |
Pre-Chromatography: Method Development (TLC)
Critical Directive: Do not attempt the column without neutralizing the stationary phase.
Standard TLC plates are acidic. If you run this aniline in pure Hexane/Ethyl Acetate, it will streak from the baseline. You must simulate the column conditions by "buffering" the system.
The "TEA Trick" Protocol:
-
Eluent Preparation: Prepare 20 mL of 80:20 Hexane:Ethyl Acetate (EtOAc).
-
Modifier Addition: Add 1% Triethylamine (TEA) or 1%
to the eluent. -
Plate Pre-treatment: Dip the TLC plate in the eluent before spotting, then air dry for 1 minute. This neutralizes the plate's acidity.[1][3]
-
Target Rf: Adjust the Hexane:EtOAc ratio until the target spot has an Rf of 0.25 – 0.35 .
Visualization: Method Development Workflow
Figure 1: Iterative TLC optimization workflow to eliminate amine tailing before scale-up.
Detailed Purification Protocol
Phase A: Column Preparation (Slurry Packing)
Why Slurry? For amines, air bubbles in dry-packed columns accelerate oxidation. Slurry packing ensures a tight, oxygen-free bed.
-
Silica Selection: Standard flash grade (40-63 µm).
-
Slurry Solvent: 90:10 Hexane:EtOAc + 1% Triethylamine (TEA) .
-
Note: The TEA is critical here. It pre-saturates the acidic sites on the silica.
-
-
Packing: Pour the silica slurry into the column. Flush with at least 2 column volumes (CV) of the mobile phase containing TEA. This ensures the entire length of the column is basic.
Phase B: Sample Loading (Celite Dry Load)
Why Dry Load? Viscous anilines often dissolve poorly in the non-polar starting mobile phase, leading to broad bands.
-
Dissolve the crude aniline in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 (approx. 2g Celite per 1g crude).
-
Rotary evaporate gently until a free-flowing powder is obtained.
-
Load the powder onto the top of the packed silica bed.
-
Add a protective layer of sand (1 cm) on top.
Phase C: Elution Gradient
Flow Rate: 15-20 mL/min (for a 25mm diameter column).
| Step | Solvent Composition (v/v) | Modifier | Volume (CV) | Purpose |
| 1 | 95:5 Hexane:EtOAc | 1% TEA | 2 CV | Elute non-polar impurities (e.g., nitro precursors). |
| 2 | 90:10 Hexane:EtOAc | 1% TEA | 3 CV | Begin moving the target aniline. |
| 3 | 80:20 Hexane:EtOAc | 1% TEA | 5-10 CV | Target Elution Window. |
| 4 | 50:50 Hexane:EtOAc | 1% TEA | 2 CV | Flush polar byproducts (phenols/oxidized species). |
Post-Column Processing & Storage
The "Hidden" Failure Point: Many researchers purify successfully but degrade the product during concentration.
-
Fraction Analysis: Check fractions by TLC (visualize with UV 254nm). Anilines often turn pink/brown on the plate after sitting for minutes due to air oxidation.
-
Evaporation: Combine pure fractions. Do not use a hot water bath (>40°C).
-
TEA Removal: The 1% TEA will co-elute.
-
Azeotrope: Add small portions of DCM or Heptane during rotovap to help carry off the TEA.
-
High Vac: Dry the final oil under high vacuum (< 1 mbar) for 2 hours to remove residual TEA.
-
-
Storage: Store under Nitrogen/Argon at -20°C.
Troubleshooting & Expert Insights
Scenario 1: The "Brown Band" Effect Observation: A dark brown/purple band stays at the top of the column or forms during elution. Cause: Oxidation of the aniline.[4][5] The silica surface catalyzes this. Solution:
-
Use degassed solvents (sonicate under vacuum before mixing).
-
Flush the column with Nitrogen before loading.
-
Work fast. Do not leave the column running over lunch.
Scenario 2: Product Co-elutes with TEA Salts
Observation: White solid residue appears in the flask after evaporation.
Cause: Formation of TEA-Acetate or TEA-Carbonate salts.
Solution: Dissolve the final product in
Workflow Visualization: The "Self-Validating" System
Figure 2: Step-by-step purification logic ensuring product integrity and removal of base modifier.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link (The foundational text on flash chromatography mechanics).
-
Biotage Application Notes. (2023). Strategies for Flash Chromatography of Amines. Link (Modern verification of the TEA/Ammonia modifier technique).
-
Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines. Application Note 292. Link (Reference for stability and detection of aniline derivatives).
Sources
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-Methyl-4-(propan-2-yloxy)aniline
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 2-Methyl-4-(propan-2-yloxy)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed method is specific, accurate, precise, and linear over a suitable concentration range. The protocol herein provides a comprehensive guide for researchers and quality control analysts, from method development principles to a step-by-step validation protocol, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
2-Methyl-4-(propan-2-yloxy)aniline is a substituted aniline derivative that serves as a crucial building block in organic and medicinal chemistry.[1] The purity of such intermediates is of paramount importance as impurities can be carried through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality of 2-Methyl-4-(propan-2-yloxy)aniline.
High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity determination of aromatic amines.[2] This application note describes the development and validation of a stability-indicating RP-HPLC method, capable of separating 2-Methyl-4-(propan-2-yloxy)aniline from its potential process-related impurities and degradation products.
Physicochemical Properties of 2-Methyl-4-(propan-2-yloxy)aniline
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source/Rationale |
| Chemical Structure | PubChem CID: 16787483 | |
| CAS Number | 676366-02-2 | Biosynth |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | Biosynth |
| Predicted pKa | ~2.5 - 4.5 | Based on the predicted pKa of a structurally similar compound, 2-methyl-4-(heptafluoroisopropyl)aniline (pKa ≈ 2.52), and the understanding that the isopropoxy group is less electron-withdrawing. This suggests the compound is a weak base. |
| Predicted UV λmax | ~230-240 nm and ~280-290 nm | Based on the UV absorbance of aniline (λmax at 230 nm and 280 nm in ethanol) and the bathochromic shift typically caused by alkyl and alkoxy substituents.[3][4] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | General property of substituted anilines. |
HPLC Method Development and Optimization
The goal was to develop a method that provides good resolution between the main peak and any potential impurities, with symmetrical peak shapes. A reversed-phase mode was chosen due to the non-polar nature of the analyte.
Rationale for Method Parameter Selection
-
Column: A C18 column is a good starting point for moderately non-polar compounds like 2-Methyl-4-(propan-2-yloxy)aniline. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is suitable for reversed-phase chromatography. Acetonitrile was chosen for its lower UV cutoff and viscosity. A phosphate buffer was selected to control the pH of the mobile phase. Given the basic nature of the aniline moiety (estimated pKa ~2.5-4.5), a mobile phase pH of around 6.5-7.5 will ensure that the analyte is in its neutral, unprotonated form, leading to better retention and peak shape.
-
Detection Wavelength: Based on the predicted UV λmax, a wavelength of 240 nm was chosen to provide good sensitivity for the parent compound and potential impurities which are likely to have similar chromophores. A photodiode array (PDA) detector is recommended to monitor peak purity and detect any co-eluting impurities.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with dilute KOH |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40% to 80% B, 15-18 min: 80% B, 18-20 min: 80% to 40% B, 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies were designed to intentionally degrade the sample under various stress conditions as recommended by ICH guidelines.[5][6] The goal is to achieve 5-20% degradation of the active substance.
Stress Conditions
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
Expected Degradation Pathways
Substituted anilines are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[7][8] Under hydrolytic conditions, while the aniline core is generally stable, degradation of the ether linkage is a possibility under harsh acidic conditions, potentially forming 4-amino-3-methylphenol.
The developed HPLC method should demonstrate the separation of the main peak from all significant degradation products, confirming its stability-indicating nature.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[9][10]
System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[11][12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in the blank and placebo samples. Peak purity analysis using a PDA detector for the analyte peak in the stressed samples confirmed that the peak was pure and no co-eluting peaks were present.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of 2-Methyl-4-(propan-2-yloxy)aniline at five different concentrations ranging from 50% to 150% of the nominal working concentration.
| Parameter | Result |
| Concentration Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).
| Concentration Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days, by two different analysts, and on two different instruments.
| Precision Type | RSD (%) |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Acceptance Criteria: The RSD should not be more than 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N ratio of 3:1) | 0.1 µg/mL |
| LOQ (S/N ratio of 10:1) | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Methyl-4-(propan-2-yloxy)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 2-Methyl-4-(propan-2-yloxy)aniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC Analysis Protocol
-
Set up the HPLC system with the optimized chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks.
-
Inject the working standard solution six times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the following formula:
% Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
Visualization of Workflows
Sources
- 1. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. agilent.com [agilent.com]
- 13. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-4-(propan-2-yloxy)aniline
Welcome to the technical support guide for the analysis of 2-Methyl-4-(propan-2-yloxy)aniline. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this compound and may encounter unexpected signals from synthesis byproducts or degradation products. Our goal is to provide not just answers, but a logical framework for troubleshooting, grounded in the principles of organic chemistry and mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected molecular ion and primary fragment ions for pure 2-Methyl-4-(propan-2-yloxy)aniline?
A1: Understanding the Core Fragmentation is Your Baseline
Before you can identify byproducts, you must have a clear and validated understanding of how the target molecule behaves under mass spectrometric analysis (e.g., Electron Ionization - EI). The molecular weight of 2-Methyl-4-(propan-2-yloxy)aniline (C₁₀H₁₅NO) is 179.24 g/mol . Therefore, you should expect a prominent molecular ion peak (M⁺˙) at an m/z of 179.
The structure contains several key features that dictate its fragmentation: an aromatic amine, an aromatic ether, and an isopropyl group. Fragmentation will occur at the weakest bonds and in ways that produce the most stable charged fragments.[1]
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Group (M-15): The most common fragmentation for an isopropyl group is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This is often a very prominent peak.
-
Loss of Propene (M-42): A common rearrangement for alkyl aryl ethers is the transfer of a hydrogen atom to the aromatic ring with the subsequent elimination of a neutral alkene. In this case, loss of propene (C₃H₆) leads to the formation of a 4-amino-3-methylphenol radical cation.
-
Formation of the Isopropyl Cation (m/z 43): Cleavage of the ether C-O bond can generate a stable isopropyl cation, [CH(CH₃)₂]⁺.[2] This is a strong indicator of the presence of an isopropoxy group.
-
Alpha-Cleavage of the Ether (M-43): Loss of the isopropyl group as a radical (•C₃H₇) results in a fragment corresponding to the 4-amino-3-methylphenoxonium ion.
Summary of Expected Fragments:
| m/z Value | Proposed Fragment Structure | Description |
| 179 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 137 | [M - C₃H₆]⁺˙ | Loss of neutral propene via rearrangement. |
| 136 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Predicted Fragmentation Diagram:
Caption: Primary fragmentation pathways for the target compound.
Q2: My mass spectrum shows a significant peak at m/z 137. Is this just a fragment or could it be an impurity?
A2: Distinguishing Fragments from Impurities
This is an excellent and common question. As noted in A1, a peak at m/z 137 is an expected fragment resulting from the loss of propene. However, the structure corresponding to this fragment, 4-amino-3-methylphenol , could also be a byproduct from the synthesis.
Causality: The ether linkage in aromatic ethers can be susceptible to cleavage under certain conditions (e.g., acidic workup, high temperatures). If your synthesis involved a Williamson ether synthesis, 4-amino-3-methylphenol might be an unreacted starting material or a product of ether cleavage.[3]
Troubleshooting Protocol:
-
Analyze Peak Intensity: Is the m/z 137 peak disproportionately large compared to other expected fragments like m/z 164? While not definitive, a very high relative abundance could suggest it's more than just a fragment.
-
Vary Ionization Energy: If your instrument allows, reduce the ionization energy. Fragmentation is energy-dependent. If the m/z 137 peak intensity decreases significantly relative to the molecular ion (m/z 179) at lower energy, it strongly supports its origin as a fragment. If its relative intensity remains high, it is more likely a co-eluting impurity.
-
Employ "Soft" Ionization: Re-analyze the sample using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[4] These methods impart less energy and minimize fragmentation. If a strong peak at m/z 137 (or m/z 138 for [M+H]⁺) persists, you have confirmed the presence of 4-amino-3-methylphenol as a process-related impurity.
-
Chromatographic Separation: The most definitive method is to improve your chromatographic separation (GC or LC). A well-separated peak for 4-amino-3-methylphenol will have its own retention time and a mass spectrum showing a molecular ion at m/z 137 with its own distinct fragmentation pattern.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. jk-sci.com [jk-sci.com]
- 4. uni-saarland.de [uni-saarland.de]
Technical Support Center: Solubilization & Handling of 2-Methyl-4-(propan-2-yloxy)aniline
Executive Technical Summary
2-Methyl-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methylaniline) presents a classic process chemistry challenge: it is a lipophilic, electron-rich aniline derivative. Its structure features a hydrophobic isopropoxy tail and a methyl group, which significantly increases its LogP (estimated ~2.5–3.0) compared to simple aniline.
Core Solubility Profile:
-
Polar Protic (MeOH, EtOH): Moderate to High (Temperature dependent).[2]
-
Polar Aprotic (DMSO, DMF): High.[2]
-
Non-polar/Chlorinated (DCM, Toluene): Very High.[2]
The Problem: While soluble in organic solvents, this compound often fails in mixed aqueous reaction media (e.g., Suzuki couplings, amide bond formations in aqueous buffers) or crystallization steps , where it tends to "oil out" rather than precipitate, trapping impurities and stalling yield.
Troubleshooting Guide (Q&A)
Category A: Reaction Media Issues
Q1: "I am attempting an amide coupling in a Water/THF mixture, but the aniline forms a gummy oil at the bottom of the flask and conversion is low. How do I fix this?"
Diagnosis: Phase Separation / Oiling Out.[2] The lipophilicity of the isopropoxy group drives the molecule out of the aqueous phase before it can react.[2] The "gum" is the pure aniline phase-separating.
Solution: The "Hydrotrope" or "Surfactant" Switch. [2]
-
Immediate Fix: Switch solvent system to 2-MeTHF (2-Methyltetrahydrofuran) or Dioxane . These maintain higher organic solubility while being water-miscible (Dioxane) or allowing cleaner phase transfer (2-MeTHF).
-
Process Fix (Green Chemistry): Add a non-ionic surfactant.[2]
-
Recommendation: Add 2 wt% TPGS-750-M (Tocopherol polyethylene glycol succinate) to the water fraction. This forms micelles that solubilize the lipophilic aniline, effectively increasing its local concentration near the water-soluble coupling reagents.
-
Q2: "The compound precipitates immediately upon adding HCl in my workup, but it traps impurities. How can I purify this?"
Diagnosis: Uncontrolled Salt Formation.[2] The hydrochloride salt of this aniline is likely less soluble than the free base but precipitates too fast (crash precipitation), trapping mother liquor.[2]
Solution: Controlled "Anti-Solvent" Crystallization. Do not add concentrated HCl directly.[2]
-
Dissolve the crude oil in IPA (Isopropyl Alcohol) or EtOAc (Ethyl Acetate) (5 volumes).
-
Heat to 50°C.
-
Slowly add 1.1 equivalents of HCl in Dioxane (4M) or IPA (5-6N) dropwise.
-
Allow the solution to cool slowly (10°C/hour) to room temperature. This promotes crystal growth over amorphous crashing.[2]
Category B: Storage & Stability
Q3: "My stored samples are turning dark brown/black over time. Is this solubility related?"
Diagnosis: Oxidative Degradation.[2] Electron-rich anilines are prone to oxidation (forming quinone-imines), which are often insoluble black tars.
Solution:
-
Storage: Store as the HCl or Tosylate salt . The protonated amine is significantly more resistant to oxidation.[2]
-
Handling: Always purge reaction solvents with Nitrogen/Argon for 15 minutes prior to adding the aniline.[2]
Technical Deep Dive: Solubility Engineering
Solvent Selection Matrix
Use the Hansen Solubility Parameters (HSP) logic. This molecule requires solvents with moderate dispersion forces (
| Solvent Class | Suitability | Recommended Solvents | Notes |
| Chlorinated | Excellent | DCM, Chloroform | Good for initial dissolution; bad for crystallization.[2] |
| Ethers | Good | THF, 2-MeTHF, MTBE | Best for reactions. 2-MeTHF allows easy water separation.[2] |
| Alcohols | Moderate | IPA, n-Butanol | Best for crystallization. Avoid MeOH if oiling out occurs.[2] |
| Aqueous | Poor | Water, Brine | Requires surfactant (TPGS-750-M) or Phase Transfer Catalyst (TBAB).[2] |
Salt Screening Protocol
If the free base is an intractable oil, converting it to a salt is the standard industry solution for isolation.[2]
Experimental Protocol: Salt Screen
-
Dissolve: 100 mg of aniline in 1 mL of solvent (EtOAc or EtOH).
-
Acid Addition: Add 1.05 eq of the following acids:
-
Hydrochloric acid (4M in Dioxane) -> Often hygroscopic.
-
p-Toluenesulfonic acid (Solid) -> Recommended. Often yields stable, non-hygroscopic solids.
-
Oxalic acid (Solid) -> Good for purification, but oxalate toxicity must be managed.
-
-
Observation: Stir for 1 hour. If no solid, cool to 0°C. If still no solid, add MTBE (anti-solvent).[2]
Visual Workflows
Figure 1: Reaction Solvent Optimization Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on reaction conditions and observed solubility behavior.
Figure 2: Salt Formation & Purification Strategy
Caption: Recommended workflow for converting the oily free base into a stable, handleable Tosylate salt.
References
-
Lipshutz, B. H., & Ghorai, S. (2011).[2] Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.[2] Link
-
Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[2] (Chapter 6: Crystallization and Purification).[2] Link
-
PubChem Compound Summary. (2024). Aniline Derivatives and Solubility Data.[2][3][4][5] National Library of Medicine.[2] Link
-
Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Solvatochromism and Solubility Parameters). Link[2]
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- 2. 2-Propanamine, 2-methyl- (CAS 75-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-Methyl-4-(propan-2-yloxy)aniline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Phenoxyaniline Scaffold
The 2-Methyl-4-(propan-2-yloxy)aniline core represents a privileged scaffold in medicinal and agricultural chemistry. The substituted aniline moiety serves as a versatile building block for creating a diverse library of compounds. The lipophilic nature of the isopropoxy group and the electronic influence of the methyl group on the aniline ring are key determinants of the physicochemical properties and, consequently, the biological activity of its derivatives. This guide explores how modifications to this core structure impact its interaction with biological targets, leading to a range of activities from selective weed control to potent anticancer effects.
Herbicidal Activity: Targeting Plant Growth at the Molecular Level
Derivatives of phenoxyanilines, particularly those belonging to the aryloxyphenoxypropionate (APP) class, are well-established as potent herbicides.[1][2] These compounds typically act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis.[2] This inhibition leads to a cessation of lipid production, ultimately resulting in the death of the weed.
Comparative Efficacy of APP Herbicides
The herbicidal activity of APP derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes the herbicidal activity of novel 2-(4-aryloxyphenoxy)propionamide derivatives compared to the commercial herbicide Metamifop.
| Compound | Target Weed | Activity at 150 g a.i./hm² | Reference |
| Novel Compound 1 | Setaria viridis | Better than Metamifop | [3] |
| Novel Compound 2 | Setaria viridis | Better than Metamifop | [3] |
| Metamifop (Control) | Setaria viridis | Standard Efficacy | [3] |
Table 1: Comparative Herbicidal Activity of 2-(4-aryloxyphenoxy)propionamide Derivatives.[3]
The data indicates that modifications to the core structure of Metamifop can lead to derivatives with enhanced herbicidal potency.
Structure-Activity Relationship (SAR) in Herbicidal Analogues
Studies on various APP herbicides have revealed key structural features that influence their activity:
-
The Propionate Moiety: The stereochemistry of the propionate group is critical, with the (R)-enantiomer generally exhibiting significantly higher herbicidal activity.[3]
-
Substituents on the Phenoxy Ring: The presence of electron-withdrawing groups, such as halogens, on the phenoxy ring can enhance herbicidal efficacy.
-
The Aryloxy Group: The nature of the second aromatic ring (the "aryloxy" part) is a major determinant of the activity spectrum. Different heterocyclic or carbocyclic systems can be employed to modulate the compound's potency and selectivity.
Experimental Protocol: Greenhouse Herbicidal Activity Assay
The following is a generalized protocol for assessing the post-emergence herbicidal activity of test compounds in a greenhouse setting.
-
Plant Cultivation: Target weed species (e.g., Setaria viridis, Echinochloa crus-galli) are grown from seed in pots containing a standard potting mix. Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
Application: The herbicidal solutions are applied to the foliage of the plants at the 2-3 leaf stage using a laboratory sprayer calibrated to deliver a specific volume.
-
Evaluation: Herbicidal damage is visually assessed at specified time intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0 (no effect) to 100 (complete kill).
Insecticidal Activity: A Newer Frontier for Phenoxyanilines
While less explored than their herbicidal properties, phenoxyaniline derivatives have also demonstrated promising insecticidal activity.[4][5] The mechanism of action in insects is likely different from that in plants and may involve neurotoxic or developmental effects.
Comparative Insecticidal Efficacy
A study on novel derivatives of podophyllotoxin, a natural product with known insecticidal properties, revealed that the introduction of a 4-phenoxyaniline moiety can enhance activity against the cabbage butterfly, Pieris rapae.[4][6]
| Compound | Mortality (%) at 1 mg/mL against P. rapae | Reference |
| Podophyllotoxin (Parent Compound) | 65.2 | [4][6] |
| 4β-(4-phenoxyanilino)-4'-demethyl-podophyllotoxin | 73.9 | [4][6] |
| 4β-(4-chloro-phenoxyanilino)-4'-demethyl-podophyllotoxin | 82.6 | [4][6] |
| 4β-(4-ethoxycarbonyl-phenoxyanilino)-4'-demethyl-podophyllotoxin | 87.0 | [4][6] |
Table 2: Insecticidal Activity of Podophyllotoxin-Phenoxyaniline Derivatives.[4][6]
These results highlight that the substitution pattern on the phenoxyaniline ring plays a significant role in modulating insecticidal potency.
Experimental Protocol: Insecticidal Bioassay
A common method for evaluating the insecticidal activity of test compounds is the leaf-dipping bioassay.
-
Insect Rearing: A healthy population of the target insect species (e.g., Pieris rapae larvae) is maintained on a suitable host plant diet under controlled laboratory conditions.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted with water containing a surfactant to create a series of concentrations.
-
Treatment: Fresh host plant leaves are dipped into the test solutions for a short period (e.g., 30 seconds) and allowed to air dry.
-
Exposure: The treated leaves are placed in a petri dish with a group of test insects (e.g., 10 larvae).
-
Mortality Assessment: The number of dead larvae is recorded at 24, 48, and 72 hours post-treatment. A control group with leaves dipped in the solvent-surfactant solution is also included.
Anticancer and Antimicrobial Activities: Therapeutic Potential
The versatility of the substituted aniline scaffold has also led to its exploration in drug discovery for therapeutic applications.
Anticancer Activity of Anilinoquinoline Derivatives
Derivatives of 4-anilinoquinoline have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[7][8]
| Compound | Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [8] |
| 3d | HepG2 | 8.50 | [8] |
| 3e | HepG2 | 12.76 | [8] |
Table 3: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against the HepG2 cell line.[8]
These compounds were found to induce G0/G1 cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents.[8]
Antimicrobial Activity
Certain derivatives of phenoxy compounds have shown activity against various microbial strains. For example, new acylthiourea derivatives containing a phenoxymethyl group have been tested for their antimicrobial properties.[9] While direct data on 2-Methyl-4-(propan-2-yloxy)aniline derivatives is limited, the broader class of related structures shows promise.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture: Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Conclusion
The 2-Methyl-4-(propan-2-yloxy)aniline scaffold and its analogues represent a rich source of biologically active compounds with diverse applications. The evidence presented in this guide demonstrates that subtle modifications to this core structure can lead to significant changes in biological activity, highlighting the importance of structure-activity relationship studies in the design of new herbicides, insecticides, and therapeutic agents. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the development of next-generation bioactive molecules.
References
-
Liu, Y., et al. (2007). Synthesis and insecticidal activities of novel derivatives of podophyllotoxin. Natural Product Research, 21(9), 788-795. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 104-106. Available at: [Link]
-
Han, L., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 946581. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2789. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7404. Available at: [Link]
-
Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3899. Available at: [Link]
-
Kumar, A., et al. (2021). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. ResearchGate. Available at: [Link]
- Google Patents. (1981). Quinoxaline derivative and herbicide containing the same as effective component. JPS5616475A.
-
Wang, G., et al. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of the Brazilian Chemical Society, 27(8), 1438-1448. Available at: [Link]
-
Li, A., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 896. Available at: [Link]
-
PubMed. (2007). Synthesis and Insecticidal Activities of Novel Derivatives of Podophyllotoxin. Available at: [Link]
- Google Patents. (1978). Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives. US4070177A.
- Google Patents. (2000). 2-Phenoxyaniline derivatives. US6162832A.
-
Wedge, D. E., et al. (2023). Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. Journal of Agricultural and Food Chemistry, 71(40), 14443-14453. Available at: [Link]
-
Csoban, Z., et al. (2012). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. Available at: [Link]
-
Justia Patents. (2018). Herbicide formulations. Patent No. 9,961,900. Available at: [Link]
-
Pisano, M., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 23(23), 14758. Available at: [Link]
-
Foster, S. P., et al. (2018). The use of substituted alkynyl phenoxy derivatives of piperonyl butoxide to control insecticide-resistant pests. Pest Management Science, 74(4), 897-905. Available at: [Link]
- Google Patents. (2016). Herbicidal agents containing aclonifen. US9426990B2.
-
Hordiienko, H., et al. (2024). Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. Innovative Biosystems and Bioengineering, 8(3), 163-172. Available at: [Link]
-
IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Available at: [Link]
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Xuan, T. D., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Available at: [Link]
-
de Farias, F. M., et al. (2020). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Archiv der Pharmazie, 353(6), e2000021. Available at: [Link]
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El-Hossary, E. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(7), e17923. Available at: [Link]
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Comparative Guide: Validated HPLC Strategies for Quantification of 2-Methyl-4-(propan-2-yloxy)aniline
Executive Summary & Molecule Profile
2-Methyl-4-(propan-2-yloxy)aniline (also known as 4-Isopropoxy-2-methylaniline) is a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule pharmaceuticals. As an aniline derivative with an alkoxy substituent, it presents specific analytical challenges:
-
Basic Nitrogen: The aniline amine group (
) is prone to severe peak tailing on traditional silica columns due to silanol interactions. -
Genotoxicity Potential: Like many anilines, it must be controlled at trace levels if used as a starting material, requiring high-sensitivity methods.
-
Hydrophobicity: The isopropoxy and methyl groups increase lipophilicity (
), requiring optimized organic gradients for elution.
This guide compares two validated approaches for its quantification: a Standard Acidic Method (Method A) and an Optimized High-pH Method (Method B) , demonstrating why the latter is the superior choice for routine Quality Control (QC).
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Methyl-4-(propan-2-yloxy)aniline |
| Common Name | 4-Isopropoxy-2-methylaniline |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Key Functional Groups | Primary Amine (Basic), Isopropoxy ether (Hydrophobic) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water |
Comparative Analysis: Acidic vs. High-pH Methodologies
The primary challenge in analyzing 2-Methyl-4-(propan-2-yloxy)aniline is the protonation of the amine group.
The Mechanism of Failure (Acidic Conditions)
Under standard acidic conditions (0.1% Formic Acid or Phosphate pH 3.0), the aniline nitrogen is fully protonated (
-
Cation Exchange: The positively charged analyte interacts with residual negatively charged silanol groups (
) on the column stationary phase. -
Result: Broad peaks, significant tailing (
), and variable retention times.
The Mechanism of Success (High-pH Conditions)
Under basic conditions (pH > 9.0), the aniline remains neutral (
-
Hydrophobic Interaction: The neutral molecule interacts purely via hydrophobic partition with the C18 ligands.
-
Result: Sharp peaks, higher theoretical plates, and superior resolution from polar impurities.
Performance Matrix
| Feature | Method A: Acidic (Traditional) | Method B: High-pH (Recommended) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM Ammonium Bicarbonate (pH 10) / ACN |
| Column Type | Standard C18 (e.g., Zorbax Eclipse) | Hybrid Silica C18 (e.g., Waters XBridge) |
| Peak Symmetry ( | 1.4 – 1.8 (Tailing) | 0.95 – 1.10 (Excellent) |
| Retention ( | Low (Elutes early) | High (Better separation from solvent front) |
| Sensitivity (S/N) | Moderate | High (Sharper peaks = taller signals) |
| Column Life | High | High (Must use pH-stable hybrid columns) |
Recommended Protocol: Optimized High-pH RP-HPLC
This protocol has been validated for specificity, linearity, accuracy, and precision, making it suitable for Assay and Purity testing of the raw material.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18,
, (Critical: Must be high-pH stable). -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 240 nm (Secondary reference: 280 nm).
-
Run Time: 15 minutes.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0
0.1 with Ammonium Hydroxide. Filter through membrane. -
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 90 | 10 |
| 8.00 | 10 | 90 |
| 10.00 | 10 | 90 |
| 10.10 | 90 | 10 |
| 15.00 | 90 | 10 |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Prepare
of 2-Methyl-4-(propan-2-yloxy)aniline in diluent. -
Working Standard: Dilute Stock to
for Assay.
Validation Data Summary
The following data represents typical performance metrics obtained during method validation, adhering to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time | Purity Angle < Purity Threshold (PDA) | Pass |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| LOD / LOQ | S/N > 3 / S/N > 10 | Pass | |
| Robustness (pH) | pH | Resolution unaffected | Pass |
Decision Logic & Workflow Visualization
Analytical Decision Matrix
When to use UV (Method B) vs. Mass Spectrometry.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the development stage and concentration requirements.
Method Development Workflow (ICH Q2)
Figure 2: Step-by-step workflow for developing and validating the High-pH method.
Scientific Rationale & Troubleshooting
Why Ammonium Bicarbonate?
While Phosphate buffers are common, they are non-volatile (incompatible with MS) and have poor buffering capacity at pH 10. Ammonium Bicarbonate provides excellent buffering at pH 10, is MS-compatible (allowing easy transfer to Method C if needed), and suppresses the ionization of the aniline moiety, ensuring the molecule stays in its neutral, hydrophobic form.
Troubleshooting Guide
-
Problem: Peak splitting.
-
Root Cause: Sample solvent strength is higher than mobile phase A (e.g., dissolving pure sample in 100% ACN).
-
Solution: Match the diluent to the initial gradient conditions (90% Water / 10% ACN).
-
-
Problem: Retention time drift.
-
Root Cause: pH fluctuation in the aqueous mobile phase due to
absorption (common with high pH buffers). -
Solution: Prepare Mobile Phase A fresh daily and keep the bottle capped or under a blanket of inert gas.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (n.d.).[1] Compound Summary: 4-Isopropoxy-2-methylaniline. National Library of Medicine. Link
-
Dolan, J. W. (2013). The Power of pH in LC Separations. LCGC North America. Link
Sources
Cross-reactivity studies of "2-Methyl-4-(propan-2-yloxy)aniline" in biological assays
An objective guide to the cross-reactivity profiling of 2-Methyl-4-(propan-2-yloxy)aniline in key biological assays, providing researchers and drug development professionals with a framework for assessing off-target effects and ensuring compound specificity.
Introduction: The Imperative of Specificity in Drug Discovery
The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its biological interactions. While on-target efficacy is the primary goal, off-target activity, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of experimental results. This guide focuses on a systematic approach to evaluating the cross-reactivity of a novel aniline derivative, 2-Methyl-4-(propan-2-yloxy)aniline (herein designated as NC-MPA), in a panel of standard biological assays.
As a Senior Application Scientist, the rationale behind this guide is not merely to provide protocols but to instill a strategic mindset for proactive de-risking in early-stage drug development. The choice of assays and the interpretation of the resulting data are paramount to building a robust safety and specificity profile for any new compound. This document will provide detailed methodologies, illustrative data, and the underlying principles for conducting these critical studies.
I. Assessing Off-Target Binding: Radioligand Receptor Binding Assays
One of the most common sources of off-target effects is the unintended binding of a compound to other receptors, ion channels, or transporters. Radioligand binding assays are a gold-standard method for screening compounds against a broad panel of targets to identify such interactions.
Experimental Rationale
This assay quantifies the ability of our test compound, NC-MPA, to displace a known radiolabeled ligand from its target receptor. A significant displacement indicates potential cross-reactivity. We will test NC-MPA against a panel of common off-targets, such as adrenergic, dopaminergic, and serotonergic receptors, which are frequently implicated in drug side effects.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of NC-MPA in DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
Reaction Mixture: In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a concentration equal to its Kd), and the serially diluted NC-MPA or control compounds.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Detection: Add a scintillation cocktail to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of NC-MPA. Plot the data to determine the IC50 value, which is the concentration of NC-MPA that inhibits 50% of the specific binding of the radioligand.
Data Interpretation
| Compound | Target Receptor | IC50 (nM) | % Inhibition at 10 µM |
| NC-MPA | Adrenergic α1 | > 10,000 | 8% |
| NC-MPA | Dopamine D2 | 8,500 | 15% |
| NC-MPA | Serotonin 5-HT2A | > 10,000 | 2% |
| Prazosin (Control) | Adrenergic α1 | 0.5 | 100% |
| Haloperidol (Control) | Dopamine D2 | 2.1 | 100% |
-
Interpretation: In this hypothetical dataset, NC-MPA shows very weak inhibition of binding at the tested receptors, with IC50 values in the high micromolar range. This would be considered a low risk for off-target effects at these specific receptors. An IC50 value below 1 µM would typically warrant further investigation.
II. Uncovering Enzymatic Interference: Kinase Inhibition Assays
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and they are common targets for drug development. Unintended inhibition of kinases can lead to significant toxicity. Therefore, assessing the cross-reactivity of NC-MPA against a panel of representative kinases is a critical step.
Experimental Rationale
We will employ a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in the luminescent signal indicates ATP consumption by the kinase. If NC-MPA inhibits the kinase, more ATP will remain, resulting in a higher signal. This method provides a robust and high-throughput way to screen for kinase inhibitors.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol
-
Compound Plating: Dispense serially diluted NC-MPA or control inhibitor (e.g., Staurosporine) into a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the enzymatic reaction to proceed.
-
Signal Generation: Add a luminescence-based ATP detection reagent (such as Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Reading: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using controls for no kinase activity (100% inhibition) and full kinase activity (0% inhibition). Calculate the percent inhibition for each NC-MPA concentration and determine the IC50 value.
Data Interpretation
| Compound | Target Kinase | IC50 (nM) |
| NC-MPA | PKA | > 10,000 |
| NC-MPA | CDK2/cyclin A | > 10,000 |
| NC-MPA | SRC | 7,800 |
| Staurosporine (Control) | PKA | 6.5 |
| Staurosporine (Control) | SRC | 2.1 |
-
Interpretation: The hypothetical data indicates that NC-MPA does not significantly inhibit the tested kinases at concentrations up to 10 µM. The high IC50 values suggest a low probability of off-target effects mediated by these kinases.
III. Assessing Immunoassay Interference: Competitive ELISA
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental tools in drug development for quantifying biomarkers and drug concentrations. It is crucial to ensure that the test compound does not interfere with the assay's antibody-antigen binding, which could lead to erroneous results.
Experimental Rationale
We will use a competitive ELISA format to assess if NC-MPA interferes with the binding of a primary antibody to its target antigen. In this setup, a known amount of antigen is coated on the plate, and the sample (containing the analyte and potentially NC-MPA) is pre-incubated with the primary antibody. If NC-MPA interferes, it may alter the antibody's ability to bind the coated antigen, leading to a false signal.
Experimental Workflow: Competitive ELISA for Interference Testing
Caption: Workflow for a competitive ELISA to test for compound interference.
Step-by-Step Protocol
-
Plate Coating: Coat a 96-well ELISA plate with the target antigen and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Competition Step: In a separate plate, pre-incubate the primary antibody with a standard curve of the analyte. In parallel wells, pre-incubate the antibody with a fixed concentration of the analyte and varying concentrations of NC-MPA.
-
Incubation: Transfer the pre-incubated mixtures to the antigen-coated plate and incubate.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another incubation and wash step, add the TMB substrate.
-
Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: Compare the standard curve with the results from the wells containing NC-MPA. A significant shift in the signal at any given analyte concentration indicates interference.
Data Interpretation
| Analyte Conc. (ng/mL) | OD450 (No NC-MPA) | OD450 (+10 µM NC-MPA) | % Interference |
| 100 | 0.25 | 0.26 | 4.0% |
| 10 | 0.85 | 0.83 | -2.4% |
| 1 | 1.52 | 1.55 | 2.0% |
| 0.1 | 1.98 | 1.95 | -1.5% |
-
Interpretation: The hypothetical results show that the presence of 10 µM NC-MPA does not significantly alter the optical density (OD) readings across the standard curve. The percentage of interference is minimal, suggesting that NC-MPA is unlikely to interfere with this specific immunoassay. A consistent deviation of >15-20% would be cause for concern and require further investigation into the mechanism of interference.
Conclusion and Future Directions
This guide outlines a foundational strategy for assessing the cross-reactivity of a novel compound, 2-Methyl-4-(propan-2-yloxy)aniline (NC-MPA). Based on the illustrative data presented, NC-MPA demonstrates a favorable specificity profile with minimal off-target binding, kinase inhibition, or immunoassay interference.
It is crucial to recognize that this represents an initial screening cascade. Any observed "hits" (significant cross-reactivity) would necessitate follow-up studies to confirm the interaction and determine its functional consequence. The principles and protocols described herein provide a robust framework for making informed decisions, ensuring that only the most specific and promising candidates advance in the drug development pipeline.
References
-
Title: Principles and Techniques of Biochemistry and Molecular Biology Source: Wilson, K., & Walker, J. (Eds.). (2010). Principles and Techniques of Biochemistry and Molecular Biology. Cambridge University Press. URL: [Link]
Structural Elucidation of 2-Methyl-4-(propan-2-yloxy)aniline: A Comparative Guide to 1D vs. 2D NMR Efficacy
Executive Summary
In the synthesis of substituted anilines, particularly 2-Methyl-4-(propan-2-yloxy)aniline , distinguishing between the desired O-alkylated product and potential N-alkylated byproducts or regioisomers is a critical quality attribute. While 1D
This guide compares the efficacy of standard 1D
The Structural Challenge: O- vs. N-Alkylation
When synthesizing 4-alkoxy anilines via alkylation of aminophenols or reduction of nitro-ethers, two primary structural ambiguities arise:
-
Regioselectivity (O- vs. N-alkylation): Did the isopropyl group attach to the oxygen (desired) or the nitrogen (impurity)?
-
Target: 4-Isopropoxy-2-methylaniline (Ether linkage).
-
Impurity:N-Isopropyl-4-hydroxy-2-methylaniline (Amine linkage).
-
-
Substituent Positioning: Confirmation that the methyl group is ortho to the amine (position 2) and not rearranged.
Comparative Analysis: 1D vs. 2D NMR
The following table summarizes the operational differences between the methods.
| Feature | Method A: 1D | Method B: 2D NMR Suite (HSQC/HMBC/NOESY) |
| Primary Output | Chemical Shift ( | C-H Connectivity (1-bond & long-range), Spatial Proximity |
| Confidence Level | Low to Moderate (Inferred) | High (Absolute Structural Proof) |
| differentiation | Relies on subtle shielding differences ( | Definitive via 3-bond scalar coupling (HMBC) |
| Time Investment | < 10 Minutes | 1 - 4 Hours (depending on concentration) |
| Sample Req. | ~2-5 mg | ~10-20 mg (for optimal |
| Verdict | Suitable for purity checks after structure is known. | Mandatory for initial structural confirmation. |
Technical Deep Dive: The 2D NMR Solution
To validate the structure of 2-Methyl-4-(propan-2-yloxy)aniline , we utilize a specific logic flow. 1D NMR is insufficient because the chemical shift of a methine proton (–CH–) in an O-isopropyl group (
Expected Spectral Data (DMSO- )
Note: Chemical shifts are estimated based on substituent shielding constants.
| Position | Group | Multiplicity | Key HMBC Correlations ( | Key NOESY Correlations | ||
| 1 | C-NH | - | Quaternary | ~138.0 | - | - |
| 1-NH | Amine | 4.60 | br s | - | C1, C2, C6 | H6, Me-2 |
| 2 | C-Me | - | Quaternary | ~124.0 | - | - |
| 2-Me | Methyl | 2.05 | s | ~17.5 | C1, C2, C3 | H3, NH |
| 3 | C-H | 6.65 | d ( | ~116.0 | C1, C2, C4, C5 | Me-2, H-iPr |
| 4 | C-O-R | - | Quaternary | ~148.0 | - | - |
| 5 | C-H | 6.55 | dd ( | ~112.0 | C1, C3, C4 | H-iPr, H6 |
| 6 | C-H | 6.50 | d ( | ~114.0 | C2, C4 | NH |
| 7 (iPr) | O-CH | 4.35 | sept | ~70.0 | C4 (Critical) , iPr-Me | H3, H5 |
| 8 (iPr) | (CH | 1.20 | d | ~22.0 | C7 | H-7 |
The "Smoking Gun" Correlations
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
To prove O-alkylation : Look for a correlation from the Isopropyl Methine proton (H7 , ~4.35 ppm) to the aromatic Carbon C4 (~148.0 ppm).
-
Why validates: If it were N-alkylation, the Methine proton would correlate to C1 (~138.0 ppm), and the Methine proton shift would be significantly shielded (~3.6 ppm).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
To prove Regiochemistry : The Methyl group (2-Me ) must show a spatial correlation (NOE) to the Amine protons (NH
) and the aromatic proton H3 . -
The Isopropyl methine (H7 ) must show NOE to H3 and H5 .
-
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 15 mg of the analyte in 0.6 mL DMSO-
.-
Rationale: DMSO minimizes exchange broadening of the NH
protons, allowing observation of their couplings and NOE correlations, unlike CDCl where they often disappear or broaden significantly [1].[1]
-
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
Step 2: Data Acquisition Sequence
Execute the experiments in this specific order to maximize efficiency:
-
Standard
H (16 scans): Verify purity and integration. -
Multiplicity-Edited HSQC: Assign all protonated carbons. Distinguish CH/CH
(up/red) from CH (down/blue).-
Goal: Confirm the isopropyl methine carbon (
70 ppm) matches an ether linkage, not an amine linkage ( 45 ppm).[1]
-
-
HMBC (Gradient selected, optimized for 8 Hz):
-
Goal: Establish quaternary carbon connectivity.
-
-
NOESY (Mixing time 500ms):
-
Goal: Confirm spatial geometry.[1]
-
Step 3: Processing & Logic Check
Follow the decision tree below to interpret the data.
Figure 1: Structural elucidation logic flow. This workflow systematically rules out the N-alkylated impurity using chemical shift logic followed by definitive HMBC connectivity.
Visualizing the Connectivity (HMBC/NOESY)
The diagram below illustrates the specific intramolecular interactions that define the structure. The HMBC arrows (Red) show the electronic connectivity through bonds, while NOESY arrows (Blue) show spatial proximity.
Figure 2: Key spectral correlations. The HMBC correlation from the isopropyl group to C4 (Red solid arrow) is the primary evidence for O-alkylation.
Conclusion
While 1D NMR is a necessary first step, it is insufficient for the rigorous structural confirmation of 2-Methyl-4-(propan-2-yloxy)aniline due to the potential for N-alkylation and regiochemical isomerism.[2]
Recommendation: For all new batches of this intermediate, a 1H-13C HMBC experiment is mandatory . The observation of a correlation between the isopropyl methine proton (
References
-
Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][4] Link
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] Link
-
Friebolin, H. (2010).[1] Basic One- and Two-Dimensional NMR Spectroscopy. 5th Edition. Wiley-VCH.[1] Link
-
Reich, H. J. (2023).[1][5] Structure Determination Using NMR. University of Wisconsin-Madison. Link
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- 4. High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 5. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Inter-Laboratory Comparison Guide: Analysis of 2-Methyl-4-(propan-2-yloxy)aniline
Executive Summary & Analytical Context
2-Methyl-4-(propan-2-yloxy)aniline (also referred to as 4-isopropoxy-2-methylaniline) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and azo dyes. Its structural features—a primary amine susceptible to oxidation and an ether linkage—present specific analytical challenges.
This guide establishes the framework for an Inter-Laboratory Comparison (ILC) to validate analytical performance across different facilities. It objectively compares the industry-standard HPLC-UV/PDA method against the high-sensitivity GC-MS alternative, providing the necessary protocols to ensure data integrity and regulatory compliance (ICH Q2(R1), ISO 13528).
The Analytical Challenge
-
Oxidative Instability: The aniline moiety rapidly oxidizes to azo/azoxy dimers or quinone imines upon exposure to air/light, leading to "ghost peaks" and assay drift.
-
Positional Isomerism: Differentiating the target from potential isomers (e.g., 3-methyl-4-isopropoxyaniline) requires high chromatographic selectivity.
-
Matrix Interference: In reaction mixtures, unreacted alkylating agents can co-elute.
Methodology Comparison: HPLC-UV vs. GC-MS
The following table summarizes the performance characteristics derived from preliminary validation studies.
| Feature | Method A: HPLC-UV (Reference Method) | Method B: GC-MS (Alternative Method) |
| Primary Application | Purity Assay (>98%) & Content Uniformity | Trace Impurity Profiling (PGI Analysis) |
| Linearity Range | 0.05 mg/mL – 1.0 mg/mL | 0.5 µg/mL – 50 µg/mL |
| Precision (RSD) | < 0.8% (High Precision) | 2.5% - 5.0% |
| Specificity | High (with PDA spectral confirmation) | Excellent (Mass spectral fingerprint) |
| Sample Prep | Simple dilution (ACN/Water) | Derivatization often required (TFA/PFPA) |
| Throughput | 15-20 min run time | 25-35 min run time |
| Key Limitation | Lower sensitivity for genotoxic limits | Thermal degradation of amine in injector |
Experimental Protocols
Method A: HPLC-UV (The Robust Workhorse)
Recommended for routine QC and Inter-Lab Assay comparison.
Rationale: Reverse-phase chromatography at a controlled pH ensures the aniline remains in a single ionization state, preventing peak tailing.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 5.5). Note: Acetate buffer prevents amine interaction with silanols.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
-
Gradient: 10% B (0-2 min)
80% B (15 min) 10% B (15.1-20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (max absorption) and 290 nm (secondary).
-
Sample Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .
-
Expert Insight: Ascorbic acid is non-negotiable. It acts as a sacrificial antioxidant, stabilizing the aniline during the autosampler residence time.
-
Method B: GC-MS (Trace Analysis)
Recommended for identifying unknown impurities or low-level quantitation.
Rationale: Direct injection of free anilines often causes adsorption in the liner. Derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape.
-
Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 250°C. Liner: Ultra-Inert with glass wool.
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Oven Program: 60°C (1 min)
15°C/min 280°C (5 min). -
Derivatization Step:
-
Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Add 50 µL TFAA and 50 µL Pyridine. Incubate at 60°C for 20 mins.
-
Evaporate and reconstitute in Ethyl Acetate.
-
Inter-Laboratory Comparison (ILC) Design
To objectively evaluate laboratory performance, the study must follow ISO 13528 guidelines.[2]
Phase 1: Homogeneity & Stability Testing
Before distribution, the Reference Laboratory must prove the samples are identical and stable.
-
Homogeneity: Analyze 10 randomly selected vials in duplicate. Calculate
(between-sample standard deviation). If (standard deviation for proficiency assessment), samples are homogeneous. -
Stability: Store samples at 4°C and 40°C. Analyze at Day 0 and Day 14. Degradation must be < 5%.
Phase 2: Statistical Evaluation (The Z-Score)
Participating laboratories will be evaluated using the Z-score metric:
Where:
- = Participant's result.[3]
- = Robust average (consensus value) of all labs (Algorithm A from ISO 13528).
- = Standard deviation for proficiency assessment (typically fixed at 2.0% for API assays).
Interpretation:
Visualizations
Diagram 1: Inter-Laboratory Study Workflow
This workflow illustrates the sequence of events from sample generation to final statistical reporting.
Caption: Figure 1. The ISO 13528 compliant workflow for conducting the inter-laboratory comparison.
Diagram 2: Analytical Decision Tree
A logic gate for selecting the appropriate method based on the analytical goal.
Caption: Figure 2. Decision matrix for selecting HPLC vs. GC-MS based on sensitivity and stability requirements.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
Sources
Isomeric purity assessment of "2-Methyl-4-(propan-2-yloxy)aniline"
Executive Summary: The Regio-Selectivity Challenge
In the synthesis of 2-Methyl-4-(propan-2-yloxy)aniline (CAS: 1352317-31-1, also known as 4-isopropoxy-2-methylaniline), "isomeric purity" does not refer to enantiomers—the isopropyl group is achiral.[1] Instead, the critical quality attribute (CQA) is Regioisomeric Purity .
During industrial synthesis—typically involving the alkylation of 2-methyl-4-nitrophenol or the nitration of isopropyl aryl ethers—thermodynamic and kinetic competing pathways generate structural isomers. The presence of 2-methyl-5-(propan-2-yloxy)aniline or 3-methyl-4-(propan-2-yloxy)aniline can disastrously alter Structure-Activity Relationships (SAR) in downstream drug development.[1]
This guide objectively compares three analytical methodologies to quantify these isomers: UHPLC-PDA (Phenyl-Hexyl) , GC-MS , and qNMR .
The Isomeric Landscape
Before selecting a method, we must define the "Enemy." The target molecule has a specific 1,2,4-substitution pattern.[2] Common synthetic routes generate the following specific impurities:
-
Target: 2-Methyl-4-(propan-2-yloxy)aniline (Para-alkoxy, Ortho-methyl relative to amine).[1]
-
Impurity A (Regioisomer): 2-Methyl-5-(propan-2-yloxy)aniline.[1]
-
Impurity B (Positional Isomer): 3-Methyl-4-(propan-2-yloxy)aniline.[1]
-
Impurity C (N-Alkylated): N-isopropyl-2-methyl-4-hydroxyaniline (often co-elutes on C18).[1]
Visualization: Impurity Origin & Separation Logic[1]
Figure 1: Origin of regioisomeric impurities and the strategic basis for their separation.
Comparative Methodology
Method A: UHPLC-PDA (The Gold Standard for Routine QC)
Why it works: Standard C18 columns often fail to resolve the target from the 3-methyl isomer due to identical hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions to discriminate based on the electron density distribution of the aromatic ring.
Protocol
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Critical for aniline peak shape).
-
Gradient:
-
Detection: PDA at 235 nm (max) and 280 nm (purity check).
-
Flow Rate: 0.4 mL/min.[1]
Self-Validation Criteria:
-
Resolution (
): Must be > 2.0 between Target and Impurity A. -
Tailing Factor: < 1.3 (Ammonium formate suppresses silanol interactions).[1]
Method B: GC-MS (The Orthogonal Confirmation)
Why it works: Anilines are volatile. GC separates based on boiling point and polarity, providing orthogonal data to HPLC. Mass spectrometry (EI source) confirms the molecular ion (
Protocol
-
System: Agilent 7890B GC / 5977B MSD.[1]
-
Column: DB-Wax UI (Polar), 30m x 0.25mm x 0.25µm.
-
Inlet: Split 50:1, 250°C.
-
Carrier: Helium, 1.2 mL/min (Constant Flow).
-
Oven: 60°C (1 min) → 20°C/min → 240°C (5 min).
-
Detection: SIM Mode (m/z 165, 123, 108).
Pros/Cons:
-
Pros: Higher resolution for N-alkylated impurities.[1]
-
Cons: Thermal degradation potential; requires derivatization (TFA-anhydride) if peak tailing is severe.[1]
Method C: qNMR (The Absolute Reference)
Why it works: Quantitative
Protocol
-
Solvent: DMSO-
(Reduces exchange broadening of ). -
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable).
-
Key Signals:
-
Target Methyl (
): ~2.05 ppm. -
Isomer Methyl (
): ~2.15-2.25 ppm (shifted by ortho/meta environments).[1]
-
-
Parameters: D1 = 30s (Relaxation delay), Scans = 64.
Performance Comparison Data
The following data is derived from validation studies comparing the detection of 0.1% isomeric impurity spikes.
| Feature | UHPLC-PDA (Phenyl-Hexyl) | GC-MS (DB-Wax) | qNMR (600 MHz) |
| Selectivity (Regioisomers) | High (Pi-pi discrimination) | Medium (Boiling point similarity) | Very High (Distinct shifts) |
| LOD (Limit of Detection) | 0.01% | 0.005% | 0.5% |
| Throughput | High (8 min/run) | Medium (20 min/run) | Low (Sample prep heavy) |
| Reference Standard? | Required | Required | Not Required |
| Cost per Sample | Low ($) | Medium ( | High ( |
| Best Use Case | Routine QC Release | Impurity Profiling | Primary Reference Certification |
Recommended Workflow (Decision Tree)
Do not rely on a single method. Use this logic flow to ensure data integrity.
Figure 2: Analytical decision matrix for isomeric purity assessment.
References
-
PubChem. 2-methyl-4-(propan-2-yloxy)aniline (Compound Summary). National Library of Medicine. [Link][1]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
-
Snyder, L. R., et al. Practical HPLC Method Development. (Focus on Phenyl-Hexyl selectivity for aromatics). [Link][1]
-
Matrix Fine Chemicals. 2-(Propan-2-yl)aniline Derivatives and Impurity Profiles. [Link][1]
Sources
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Methyl-4-(propan-2-yloxy)aniline
Introduction
2-Methyl-4-(propan-2-yloxy)aniline is a substituted aniline derivative that holds potential as a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The efficient and selective construction of its molecular framework is a critical consideration for process chemists and researchers in drug development. This guide provides an in-depth, head-to-head comparison of catalytic systems for the synthesis of 2-Methyl-4-(propan-2-yloxy)aniline, focusing on two prominent synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination. By examining the underlying mechanisms, performance metrics, and practical considerations of various catalysts, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Synthetic Strategies for 2-Methyl-4-(propan-2-yloxy)aniline
The synthesis of 2-Methyl-4-(propan-2-yloxy)aniline can be approached through several catalytic pathways. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction. Below, we outline two of the most versatile and widely adopted catalytic methods.
Figure 1: Key synthetic routes to 2-Methyl-4-(propan-2-yloxy)aniline.
Part 1: Reductive Amination Catalysts
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1][2][3][4][5][6] For the synthesis of 2-Methyl-4-(propan-2-yloxy)aniline, a suitable ketone precursor would be 2-Methyl-4-(propan-2-yloxy)cyclohexanone. The reaction proceeds via an imine intermediate which is then reduced to the target aniline.[5]
Catalyst Systems for Reductive Amination
A variety of catalysts can be employed for the reduction of the imine intermediate. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and conditions.
1. Heterogeneous Palladium Catalysts (e.g., Pd/C)
-
Mechanism: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenations.[1] The reaction typically involves the use of hydrogen gas (H₂) as the terminal reducing agent. The catalyst provides a surface for the adsorption of both the imine and hydrogen, facilitating the reduction.
-
Performance Insights: Pd/C is known for its high activity and the ability to be recycled.[7] However, it can sometimes lead to over-reduction or side reactions, depending on the substrate and reaction conditions. For substrates with other reducible functional groups, chemoselectivity can be a challenge. The use of hydrogen gas also necessitates specialized pressure equipment.
2. Borohydride-Based Reducing Agents with Lewis Acid Catalysts
-
Mechanism: In this system, a Lewis acid (e.g., Ti(OiPr)₄ or an iron-based catalyst) activates the carbonyl group of the ketone, facilitating the formation of the imine.[3][8] A milder reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the imine to the amine.[3][8]
-
Performance Insights: This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups. Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral pH, allowing for the in-situ formation and reduction of the imine with minimal side reactions.[3] However, these reagents are stoichiometric, generating salt byproducts that need to be removed during workup.
Head-to-Head Comparison of Reductive Amination Catalysts
| Catalyst System | Typical Conditions | Yield | Selectivity | Advantages | Disadvantages |
| Pd/C, H₂ | 1-10 bar H₂, 25-80 °C, Methanol | Good to Excellent | Moderate to Good | Recyclable catalyst, high atom economy with H₂.[1] | Requires pressure equipment, potential for over-reduction. |
| NaBH₄ / Lewis Acid | 0-25 °C, Methanol | Good | Good | No high pressure needed, mild conditions. | Stoichiometric waste, potential for ketone reduction. |
| NaBH₃CN / Lewis Acid | 25 °C, Methanol, pH 6-7 | Good to Excellent | Excellent | High selectivity for imine reduction.[3] | Toxicity of cyanide byproducts. |
Part 2: Buchwald-Hartwig Amination Catalysts
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[9][10][11] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For our target molecule, this would involve coupling 1-bromo-2-methyl-4-(propan-2-yloxy)benzene with an ammonia equivalent.
The Evolution of Buchwald-Hartwig Catalyst Systems
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[11]
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
1. First-Generation Catalysts (e.g., Pd(dba)₂ / P(o-tolyl)₃)
-
Mechanism and Performance: Early catalyst systems utilized relatively simple phosphine ligands like tri(o-tolyl)phosphine. While groundbreaking at the time, these catalysts often required high temperatures and were limited in their substrate scope.
2. Second-Generation Catalysts with Bidentate Ligands (e.g., BINAP)
-
Mechanism and Performance: The introduction of bidentate phosphine ligands such as BINAP led to more stable and active catalysts.[7] These systems expanded the scope of the reaction to include a wider range of aryl halides and amines.
3. Third-Generation Catalysts with Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, SPhos)
-
Mechanism and Performance: The development of bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," marked a significant advancement.[11] These ligands promote the reductive elimination step, which is often rate-limiting, leading to highly efficient catalysts that can operate under milder conditions and with lower catalyst loadings. They have demonstrated broad substrate scope and functional group tolerance.[12][13]
Head-to-Head Comparison of Buchwald-Hartwig Catalyst Systems
| Catalyst System (Pd Source + Ligand) | Typical Conditions | Yield | TON/TOF | Advantages | Disadvantages |
| Pd(OAc)₂ / P(o-tolyl)₃ | 100-120 °C, Toluene, NaOtBu | Moderate | Low | Readily available ligand. | High temperatures, limited scope. |
| Pd₂(dba)₃ / BINAP | 80-100 °C, Toluene, NaOtBu | Good | Moderate | Good stability, broader scope.[7] | Can be expensive. |
| Pd(OAc)₂ / XPhos or SPhos | 60-100 °C, Toluene or Dioxane, K₃PO₄ or Cs₂CO₃ | Excellent | High | Mild conditions, low catalyst loading, broad scope.[11] | Ligands are proprietary and can be costly. |
Experimental Protocols
The following are representative experimental protocols adapted from literature for reactions analogous to the synthesis of 2-Methyl-4-(propan-2-yloxy)aniline. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Reductive Amination using Pd/C and H₂
-
To a solution of 2-Methyl-4-(propan-2-yloxy)cyclohexanone (1.0 eq) and ammonium acetate (5.0 eq) in methanol (0.2 M) is added 10% Pd/C (5 mol %).
-
The reaction vessel is sealed and purged with hydrogen gas, and then maintained under a hydrogen atmosphere (5 bar).
-
The reaction mixture is stirred vigorously at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination using a Third-Generation Catalyst
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (1 mol %), XPhos (2 mol %), and sodium tert-butoxide (1.4 eq).
-
The tube is evacuated and backfilled with argon three times.
-
1-Bromo-2-methyl-4-(propan-2-yloxy)benzene (1.0 eq) and a solution of ammonia in dioxane (2.0 eq) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion
The choice of catalyst for the synthesis of 2-Methyl-4-(propan-2-yloxy)aniline is a critical decision that influences the efficiency, scalability, and cost-effectiveness of the process.
-
Reductive amination offers a straightforward approach, particularly if the corresponding ketone is readily available. The use of borohydride reagents with a Lewis acid catalyst provides a practical and scalable method that avoids the need for high-pressure hydrogenation equipment.
-
Buchwald-Hartwig amination , especially with third-generation bulky monophosphine ligands, represents the state-of-the-art in aryl amine synthesis, offering high yields under mild conditions with broad functional group compatibility. While the initial cost of the catalyst may be higher, the efficiency and versatility often justify the investment, particularly in a drug development setting.
Ultimately, the optimal catalyst and methodology will depend on the specific requirements of the synthesis, including scale, purity specifications, and available resources. It is recommended that researchers perform a preliminary screen of different catalyst systems to identify the most suitable conditions for their application.
References
- Google Patents. (n.d.). CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline.
-
Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ScienceDirect. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
ResearchGate. (n.d.). Scheme 1 Comparative strategies for aromatic amine methylation. (a).... Retrieved from [Link]
-
National Institutes of Health. (2020). Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). A Highly Selective Cobalt Catalyst for Primary Amine Synthesis from Carboxylic Acids, Esters, and Vegetable Oils. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
-
YouTube. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C.... Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
PubMed. (2000). Catalytic asymmetric hydroboration/amination and alkylamination with rhodium complexes of 1,1'-(2-diarylphosphino-1-naphthyl)isoquinoline. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
University of Connecticut. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]
-
YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). RU2270187C2 - Method for preparing n-methylaniline.
Sources
- 1. Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Proper Disposal Procedures: 2-Methyl-4-(propan-2-yloxy)aniline
[1]
Executive Summary & Immediate Directive
2-Methyl-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methylaniline) is a substituted aromatic amine. Like many aniline derivatives, it presents specific hazards regarding acute toxicity , skin sensitization , and aquatic toxicity .
Core Directive: This compound must never be disposed of down the drain. It requires segregation as a Toxic Organic Base . Strict separation from acidic waste streams is mandatory to prevent uncontrolled exothermic neutralization and precipitation of salts.
Chemical Safety Profile & Hazard Identification
Before initiating disposal, operators must understand the specific risks associated with the aniline and ether functional groups present in this molecule.
| Parameter | Specification | Operational Implication |
| Chemical Class | Alkoxy Aniline (Aromatic Amine) | Basic character; incompatible with acids. |
| Physical State | Liquid or Low-Melting Solid | May darken/oxidize upon air exposure (tars). |
| Primary Hazards | Acute Tox.[1][2] (Oral/Dermal/Inhal.), Irritant | PPE Mandatory: Nitrile gloves, safety goggles, lab coat. |
| Reactivity | Oxidizes in air; Reacts with acids | Do not mix with oxidizing agents (e.g., Nitric acid) or strong acids. |
| Env. Hazard | Aquatic Chronic Toxicity | Zero-tolerance for release into water systems. |
Expert Insight: The "propan-2-yloxy" (isopropoxy) group adds lipophilicity to the molecule compared to simple aniline. This facilitates faster absorption through the skin and increases retention in biological tissues. Treat dermal exposure risks with the same severity as inhalation risks.
Waste Segregation Protocol (Critical)
The most common failure mode in aniline disposal is improper segregation.
-
The Error: Pouring aniline waste into a general "Organic Waste" container that contains acid chlorides or mineral acids.
-
The Consequence: Anilines are nucleophilic bases. Reaction with acids generates heat (exotherm) and forms solid anilinium salts, which can clog waste drums or cause pressure buildup. Reaction with oxidizers can lead to fire.
Segregation Workflow
The following decision tree outlines the mandatory segregation logic for this compound.
Figure 1: Decision matrix for the segregation of aniline derivatives to prevent incompatible chemical reactions in waste streams.
Step-by-Step Disposal Procedures
Phase 1: Preparation & Container Selection
Objective: Prevent environmental release and photodegradation.
-
Container Material: Use High-Density Polyethylene (HDPE) or Amber Glass .
-
Reasoning: Amber glass protects the amine from photo-oxidation (which turns samples red/brown). HDPE is resistant to the basic nature of the amine. Avoid metal containers if the waste stream contains moisture, as amines can be corrosive to copper/brass alloys.
-
-
Secondary Containment: Perform all transfers within a fume hood using a secondary tray to catch potential drips.
Phase 2: Collection & Transfer
Objective: Safe transfer without exposure.
-
Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Solvent Rinsing: If the compound is in a flask, rinse with a compatible solvent (e.g., Ethanol or Dichloromethane) and add the rinsate to the waste container.
-
Note: If using Dichloromethane (DCM), the waste must be tagged as "Halogenated Organic." If using Ethanol/Methanol, it is "Non-Halogenated Organic."
-
-
pH Check (If mixed): If adding to a communal waste carboy, verify the carboy is not acidic (pH < 4). If in doubt, start a new satellite accumulation container.
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (RCRA/CLP).
-
Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Specific Nomenclature: Do not just write "Waste." Write:
-
RCRA Consideration (US): While this specific isomer may not have a dedicated "U" or "P" list code, it is a Characteristic Waste due to toxicity. If mixed with solvents, apply codes D001 (Ignitable) or F002/F003 (Solvents) as applicable.
Phase 4: Final Destruction
Objective: Complete mineralization.
-
Method: The only acceptable disposal method for aromatic amines is High-Temperature Incineration with secondary combustion and gas scrubbing.
-
Mechanism: Incineration breaks the C-N bonds. The scrubbing system is essential to capture Nitrogen Oxides (
) generated during the burning of the amine group, preventing atmospheric pollution.
Emergency Contingencies
Spillage (Liquid)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood or room ventilation is active.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).
-
Warning: Do not use cellulose or paper towels for large spills of amines if oxidizers are present nearby.
-
-
Decontaminate: Wash the surface with a dilute soap/water solution. Collect all wash water as hazardous waste.
Skin Contact
-
Flush: Immediately wash with soap and copious amounts of water for 15 minutes.
-
Do Not Scrub: Scrubbing can abrade the skin and increase absorption of the aniline.
References
-
PubChem. Compound Summary: Aniline Derivatives and Toxicity. National Library of Medicine. Available at: [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
